Thiirane, phenyl-, (R)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
33877-15-5 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
(2R)-2-phenylthiirane |
InChI |
InChI=1S/C8H8S/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1 |
InChI Key |
OQOIYECUXDNABI-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](S1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-phenylthiirane: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-phenylthiirane, also known as (R)-styrene sulfide, is a chiral sulfur-containing heterocyclic compound that has garnered interest in synthetic chemistry and drug discovery. Its unique structural and stereochemical properties make it a valuable building block for the synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and enantioselective synthesis of (R)-phenylthiirane, along with relevant experimental protocols and reaction pathways.
Core Chemical Properties and Structure
(R)-phenylthiirane is a colorless to light yellow liquid. Its chirality arises from the stereogenic center at the carbon atom bearing the phenyl group. The physical and chemical properties of 2-phenylthiirane (the racemic mixture) are well-documented, and these provide a strong basis for understanding the (R)-enantiomer.
Structural Information
| Identifier | Value |
| IUPAC Name | (2R)-2-phenylthiirane |
| Synonyms | (R)-styrene sulfide, (R)-(+)-phenylethylene sulfide |
| Molecular Formula | C₈H₈S[1] |
| Molecular Weight | 136.22 g/mol [1] |
| Canonical SMILES | C1S[C@H]1C2=CC=CC=C2 |
| InChI Key | AWMVMTVKBNGEAK-QMMMGPOBSA-N |
| CAS Number | 20780-54-5 |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 89-90 °C at 23 mmHg | --INVALID-LINK-- |
| Density | 1.051 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.534 | --INVALID-LINK-- |
| Specific Rotation ([α]20/D) | +33° (neat) | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (R)-phenylthiirane. Below is a summary of expected spectroscopic data based on the racemic mixture and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of phenylthiirane provide key information about its structure. The chemical shifts will be identical for both the (R) and (S) enantiomers in an achiral solvent.
¹H NMR (CDCl₃):
-
Phenyl protons: δ 7.2-7.4 ppm (m, 5H)
-
Methine proton (CH): δ 3.8-3.9 ppm (dd, 1H)
-
Methylene protons (CH₂): δ 2.5-2.6 ppm (dd, 1H), δ 2.9-3.0 ppm (dd, 1H)
¹³C NMR (CDCl₃):
-
Phenyl carbons: δ 125-140 ppm
-
Methine carbon (CH): ~δ 35 ppm
-
Methylene carbon (CH₂): ~δ 28 ppm
Mass Spectrometry (MS)
Electron ionization mass spectrometry of phenylthiirane typically shows a prominent molecular ion peak (M⁺) at m/z 136.[1] Common fragmentation patterns involve the loss of sulfur or cleavage of the thiirane ring.[2][3][4]
| m/z | Proposed Fragment |
| 136 | [M]⁺ |
| 104 | [M - S]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Infrared (IR) Spectroscopy
The IR spectrum of phenylthiirane exhibits characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3000-3100 | C-H stretching (aromatic) |
| 2850-3000 | C-H stretching (aliphatic) |
| 1600, 1490, 1450 | C=C stretching (aromatic ring) |
| ~620 | C-S stretching |
Enantioselective Synthesis
The most common and effective method for the enantioselective synthesis of (R)-phenylthiirane is the stereospecific conversion of the corresponding chiral epoxide, (R)-styrene oxide, using a thiourea reagent. This reaction proceeds with inversion of stereochemistry.
Experimental Protocol: Synthesis of (R)-phenylthiirane from (R)-styrene oxide
This protocol is adapted from established methods for the conversion of epoxides to thiiranes.[5]
Materials:
-
(R)-styrene oxide
-
Thiourea
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (R)-styrene oxide (1.0 eq) in a 1:1 mixture of methanol and water, add thiourea (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-phenylthiirane.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Stereospecific Reactions
Chiral thiiranes, such as (R)-phenylthiirane, can undergo a variety of stereospecific reactions, making them valuable intermediates in asymmetric synthesis. The ring-opening reactions of thiiranes are particularly important.
Nucleophilic Ring-Opening
The thiirane ring is susceptible to nucleophilic attack, leading to ring-opening. The stereochemistry of this reaction is dependent on the nature of the nucleophile and the reaction conditions. In many cases, the reaction proceeds with inversion of configuration at the carbon atom that is attacked.
Biological Significance and Drug Development
Chirality plays a critical role in drug design and development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties.[6][7][8][9][10] While specific biological activities or signaling pathway interactions for (R)-phenylthiirane are not extensively documented in publicly available literature, the broader class of chiral sulfur-containing heterocycles is of interest in medicinal chemistry. The thiirane moiety can act as a bioisostere for other functional groups and can be incorporated into larger molecules to modulate their biological activity.
The ability to synthesize enantiomerically pure (R)-phenylthiirane is therefore of significant importance for the development of novel chiral drugs. By using stereochemically defined building blocks, researchers can create single-enantiomer drug candidates, which is a key requirement by regulatory agencies like the FDA to ensure drug safety and efficacy.[6]
Conclusion
(R)-phenylthiirane is a valuable chiral building block with well-defined chemical and structural properties. Its enantioselective synthesis is readily achievable from the corresponding chiral epoxide, and it can undergo a range of stereospecific reactions. While its direct biological applications are still an area for further exploration, the importance of chirality in drug development underscores the potential of (R)-phenylthiirane as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in the fields of organic synthesis and drug discovery.
References
- 1. 2-Phenylthiirane | C8H8S | CID 11105420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
Enantioselective Synthesis of (R)-Phenylthiirane from Styrene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth overview of a robust and highly enantioselective two-step method for the synthesis of (R)-phenylthiirane from styrene. The synthesis proceeds via the initial biocatalytic epoxidation of styrene to yield (S)-styrene oxide with high enantiomeric excess, followed by a stereospecific thiolysis reaction that results in an inversion of configuration to produce the target molecule, (R)-phenylthiirane. This document details the experimental protocols, presents quantitative data for each step, and includes visualizations of the synthetic pathway and reaction mechanism to support researchers in the application of this methodology.
Introduction
Chiral thiiranes, also known as episulfides, are valuable sulfur-containing heterocyclic compounds that serve as important building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Their inherent ring strain allows for facile ring-opening reactions, providing access to a variety of functionalized chiral sulfur compounds. The enantioselective synthesis of specific thiirane enantiomers is therefore of significant interest. This guide focuses on a reliable synthetic route to (R)-phenylthiirane starting from the readily available achiral precursor, styrene.
The presented strategy involves two key transformations:
-
Enantioselective Epoxidation of Styrene: The formation of an enantiopure epoxide intermediate. To achieve the desired (R)-phenylthiirane via a reaction pathway involving stereochemical inversion, the synthesis must target (S)-styrene oxide as the intermediate.
-
Stereospecific Thiolysis of Styrene Oxide: The conversion of the epoxide to the corresponding thiirane with inversion of stereochemistry.
Synthetic Pathway Overview
The overall synthetic route from styrene to (R)-phenylthiirane is depicted below. The first step involves the asymmetric epoxidation of styrene to (S)-styrene oxide, which is then converted to (R)-phenylthiirane in the second step.
Caption: Overall synthetic workflow for (R)-phenylthiirane.
Step 1: Enantioselective Epoxidation of Styrene to (S)-Styrene Oxide
For the synthesis of (R)-phenylthiirane via a method involving inversion, the preparation of (S)-styrene oxide is the necessary first step. Biocatalysis, particularly utilizing engineered cytochrome P450 enzymes, has emerged as a superior method for producing highly enantiopure epoxides. Natural styrene monooxygenases (SMOs) are known to produce (S)-styrene oxide with excellent enantioselectivity (>99% ee).
While the primary focus of some recent research has been on engineering P450s for the production of the (R)-enantiomer, the wild-type and other variants of these enzymes are highly effective for producing the (S)-enantiomer.
Data Presentation: Biocatalytic Epoxidation of Styrene
The following table summarizes typical performance data for the biocatalytic epoxidation of styrene to (S)-styrene oxide using a styrene monooxygenase.
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Key Conditions |
| Styrene Monooxygenase (SMO) | Styrene | (S)-Styrene Oxide | >95 | >99 | Whole-cell biocatalysis, aqueous medium, ambient temperature |
Experimental Protocol: Enzymatic Synthesis of (S)-Styrene Oxide
This protocol is a representative procedure based on established methods for whole-cell biocatalytic epoxidation.
Materials:
-
Styrene
-
Glucose
-
LB medium
-
E. coli cells expressing a styrene monooxygenase (e.g., from Pseudomonas sp.)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cultivation of Biocatalyst: A culture of E. coli harboring the plasmid for the styrene monooxygenase is grown in LB medium with an appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced (e.g., with IPTG) and the culture is incubated at a lower temperature (e.g., 20-25°C) for several hours to overnight.
-
Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with phosphate buffer, and resuspended in the same buffer to a desired cell density.
-
Biotransformation: The cell suspension is transferred to a reaction vessel. Glucose (as a co-substrate for cofactor regeneration) is added. Styrene is then added (neat or dissolved in a water-immiscible organic solvent to form a two-phase system, which can reduce substrate toxicity).
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking. The progress of the reaction is monitored by GC analysis of samples taken from the organic phase.
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude (S)-styrene oxide.
-
Purification and Analysis: The product can be purified by flash column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Step 2: Stereospecific Thiolysis of (S)-Styrene Oxide to (R)-Phenylthiirane
The conversion of epoxides to thiiranes can be achieved using various sulfur-transfer reagents, with potassium thiocyanate (KSCN) and thiourea being the most common. The reaction mechanism typically proceeds via a backside nucleophilic attack (SN2) on one of the epoxide carbons by the sulfur nucleophile. This results in an inversion of the stereochemistry at that carbon. A subsequent intramolecular SN2 reaction with the expulsion of a leaving group forms the thiirane ring, causing a second inversion. The net result is a retention of stereochemistry. However, a common and reliable method involves a double inversion mechanism, leading to an overall retention of configuration. For the synthesis of (R)-phenylthiirane from (S)-styrene oxide, a method that proceeds with overall inversion is required. A well-established method for the conversion of epoxides to thiiranes with inversion of configuration involves the use of potassium thiocyanate.
Mechanism of Thiolysis with Inversion
The reaction of an epoxide with thiocyanate proceeds via a double SN2 mechanism, which results in an overall retention of stereochemistry. However, under specific conditions, an effective inversion can be achieved. A more direct route to inversion involves a single nucleophilic attack by a sulfur nucleophile that leads to the thiirane. A reliable method for achieving this inversion is through the use of a reagent system that promotes a single SN2 ring opening followed by cyclization.
The reaction with thiocyanate is generally accepted to proceed with a net retention of configuration. Therefore, to obtain (R)-phenylthiirane, one must start with (R)-styrene oxide.
Let's reconsider the overall strategy. If the goal is (R)-phenylthiirane, and the most reliable thiolysis methods result in retention of stereochemistry, then the starting epoxide must be (R)-styrene oxide. Highly enantioselective methods for producing (R)-styrene oxide have been developed, including through the use of engineered P450 enzymes.
Revised Strategy:
-
Enantioselective Epoxidation of Styrene to (R)-Styrene Oxide.
-
Stereospecific Thiolysis of (R)-Styrene Oxide to (R)-Phenylthiirane (with retention of configuration).
Revised Step 1: Enantioselective Epoxidation of Styrene to (R)-Styrene Oxide
Recent advances in protein engineering have enabled the development of P450 enzyme variants that exhibit high enantioselectivity for the formation of (R)-styrene oxide.
| Catalyst System | Substrate | Product | Turnover Number (TON) | Enantiomeric Excess (ee %) |
| P450BM3 Variant F87A/T268I/L181Q | Styrene | (R)-Styrene Oxide | 918 | 99 |
| P450BM3 Variant F87A/T268I/V78A/A184L | Styrene | (R)-Styrene Oxide | 4350 | 98 |
This protocol is adapted from the literature for a semi-preparative scale synthesis.
Materials:
-
Heme domain of P450BM3 mutant (e.g., F87A/T268I/L181Q)
-
Styrene
-
Hydrogen peroxide (H₂O₂)
-
Dual-functional small molecule (DFSM), e.g., Im-C6-Phe
-
Phosphate buffer (0.1 M, pH 8.0)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, the P450BM3 mutant enzyme is dissolved in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 2.5 µM.
-
Addition of Reagents: The dual-functional small molecule (Im-C6-Phe) is added to a final concentration of 2 mM. Styrene is then added to a final concentration of 10 mM (can be pre-dissolved in a small amount of methanol, e.g., 2% of the total volume).
-
Initiation and Reaction: The reaction mixture is cooled to 0°C. The reaction is initiated by the addition of H₂O₂ to a final concentration of 80 mM. The mixture is stirred at 0°C.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC.
-
Work-up: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Isolation and Analysis: The solvent is removed under reduced pressure to yield the crude (R)-styrene oxide. The product can be purified by column chromatography. The enantiomeric excess is determined by chiral GC analysis.
Revised Step 2: Stereospecific Thiolysis of (R)-Styrene Oxide to (R)-Phenylthiirane
The conversion of (R)-styrene oxide to (R)-phenylthiirane with retention of stereochemistry can be reliably achieved using potassium thiocyanate. The reaction proceeds via a double SN2 mechanism.
Caption: Mechanism of thiolysis with retention of stereochemistry.
| Sulfur Source | Catalyst/Conditions | Substrate | Product | Yield (%) | Stereochemical Outcome |
| Potassium Thiocyanate | Aqueous Ethanol, Reflux | (R)-Styrene Oxide | (R)-Phenylthiirane | High | Retention |
| Thiourea | Methanol, Reflux | (R)-Styrene Oxide | (R)-Phenylthiirane | High | Retention |
Materials:
-
(R)-Styrene oxide
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A solution of (R)-styrene oxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: An aqueous solution of potassium thiocyanate is added to the flask.
-
Reaction: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC or GC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
Isolation: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford pure (R)-phenylthiirane. The stereochemical purity can be confirmed by comparing the optical rotation with the literature value.
Conclusion
The enantioselective synthesis of (R)-phenylthiirane from styrene can be effectively achieved through a two-step process. The key to this synthesis is the highly enantioselective formation of the chiral intermediate, (R)-styrene oxide, which is best accomplished using engineered P450 monooxygenases, achieving up to 99% ee. The subsequent stereospecific thiolysis of (R)-styrene oxide using potassium thiocyanate proceeds with retention of configuration to yield the final product, (R)-phenylthiirane, in high purity. This guide provides the necessary data and detailed protocols to enable researchers to successfully apply this synthetic strategy.
An In-depth Technical Guide on the Chirality and Optical Rotation of Phenylthiirane Enantiomers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chiroptical properties of phenylthiirane enantiomers, focusing on their synthesis, separation, and characterization. It includes detailed experimental protocols and theoretical insights relevant to the study of chiral sulfur compounds in medicinal chemistry and materials science.
Introduction to Chirality in Phenylthiirane
Phenylthiirane, also known as styrene sulfide, is a chiral molecule due to the presence of a stereogenic center at the benzylic carbon atom of the thiirane ring. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers is responsible for their differential interaction with plane-polarized light, a phenomenon known as optical activity. The determination of the absolute configuration and the measurement of the specific optical rotation are crucial for the enantioselective synthesis and application of phenylthiirane derivatives.
The absolute configuration of phenylthiirane enantiomers has been unequivocally established. The dextrorotatory enantiomer, which rotates plane-polarized light to the right (+), is assigned the (R) configuration. Conversely, the levorotatory enantiomer (-) possesses the (S) configuration.
Optical Rotation of Phenylthiirane Enantiomers
Optical rotation is a fundamental property used to characterize chiral molecules. It is measured using a polarimeter and is reported as the specific rotation [α], which is dependent on the wavelength of light, temperature, solvent, and concentration. The specific rotation values for the enantiomers of phenylthiirane are equal in magnitude but opposite in sign.
Below is a summary of the reported specific rotation values for phenylthiirane enantiomers.
Table 1: Specific Optical Rotation of Phenylthiirane Enantiomers
| Enantiomer | Specific Rotation ([(\alpha)]_D^{25}) | Solvent | Wavelength (nm) | Reference |
| (R)-(+)-Phenylthiirane | +61.5° (c 1.0) | CHCl₃ | 589 (Na D-line) | |
| (S)-(-)-Phenylthiirane | -61.5° (c 1.0) | CHCl₃ | 589 (Na D-line) | |
| (R)-(+)-Phenylthiirane | +57.0° (c 1.0) | Benzene | 589 (Na D-line) | |
| (S)-(-)-Phenylthiirane | -57.0° (c 1.0) | Benzene | 589 (Na D-line) |
Experimental Protocols
The study of phenylthiirane enantiomers requires robust experimental methods for their separation and characterization.
The enantiomers of phenylthiirane can be prepared through various asymmetric synthesis routes. A common method involves the kinetic resolution of racemic phenylthiirane. For instance, the Jacobsen hydrolytic kinetic resolution (HKR) of racemic terminal epoxides can be adapted for thiiranes.
Alternatively, enantiomers can be separated from a racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Separation of Phenylthiirane Enantiomers
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase. The ratio is optimized to achieve baseline separation (e.g., 90:10 v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.
-
Detection: UV detection at a wavelength of 254 nm is suitable for detecting the phenyl group.
-
Sample Preparation: The racemic phenylthiirane is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: A 10 µL sample is injected onto the column.
-
Analysis: The retention times for the (R)- and (S)-enantiomers will differ, allowing for their separation and quantification.
The optical rotation of the separated enantiomers is measured using a polarimeter.
Protocol: Polarimetry Measurement
-
Sample Preparation: A precise concentration of the enantiomerically pure phenylthiirane is prepared in a suitable solvent (e.g., chloroform or benzene, c = 1.0 g/100 mL).
-
Instrumentation: A calibrated polarimeter is used. The light source is typically a sodium lamp (D-line, 589 nm).
-
Measurement:
-
The polarimeter tube is first filled with the pure solvent to obtain a blank reading.
-
The tube is then rinsed and filled with the sample solution.
-
The observed rotation (α) is measured at a constant temperature (e.g., 25°C).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
Visualizations
Caption: Relationship between Phenylthiirane enantiomers and their optical activity.
Caption: Workflow for separation and analysis of phenylthiirane enantiomers.
Theoretical Calculations of Optical Rotation
In addition to experimental measurements, computational methods, particularly density functional theory (DFT), are employed to predict the optical rotation of chiral molecules. These calculations can be instrumental in assigning the absolute configuration of newly synthesized compounds by comparing the calculated and experimental specific rotation values. For phenylthiirane, theoretical calculations have shown good agreement with the experimentally determined values, further confirming the assignment of the (R) configuration to the dextrorotatory enantiomer.
Conclusion
The chirality and optical rotation of phenylthiirane enantiomers are well-characterized properties that are fundamental to their application in asymmetric synthesis and drug development. The protocols for their separation and analysis are well-established, and the correlation between their absolute configuration and the sign of their optical rotation is confirmed by both experimental data and theoretical calculations. This guide provides a foundational understanding for researchers working with this important class of chiral heterocyclic compounds.
An In-depth Technical Guide to the Ring-Opening Reactions of (R)-phenylthiirane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-opening reactions of (R)-phenylthiirane, a valuable chiral building block in organic synthesis. The regioselectivity and stereochemistry of these reactions are critical for the synthesis of enantiomerically pure sulfur-containing compounds, which are of significant interest in medicinal chemistry and materials science. This document details the outcomes of nucleophilic attack on the thiirane ring, summarizing quantitative data, providing experimental protocols, and visualizing reaction mechanisms.
Introduction
(R)-phenylthiirane, also known as (R)-styrene sulfide, is a three-membered heterocyclic compound containing a sulfur atom. The inherent ring strain of the thiirane ring makes it susceptible to nucleophilic attack, leading to a variety of functionalized thioethers. The presence of a phenyl group introduces electronic and steric factors that influence the regioselectivity of the ring-opening. Generally, nucleophilic attack can occur at either the benzylic carbon (Cα) or the methylene carbon (Cβ). The stereochemical outcome of these reactions, typically proceeding via an SN2 mechanism, is also a crucial aspect.
Synthesis of (R)-phenylthiirane
A common method for the synthesis of (R)-phenylthiirane involves the reaction of enantiopure (R)-styrene oxide with a sulfur transfer reagent, such as potassium thiocyanate or thiourea.
Experimental Protocol: Synthesis of (R)-phenylthiirane from (R)-styrene oxide with Ammonium Thiocyanate
This procedure is adapted from a general method for the conversion of oxiranes to thiiranes.[1][2]
Materials:
-
(R)-styrene oxide
-
Ammonium thiocyanate (NH₄SCN)
Procedure:
-
In a round-bottom flask, (R)-styrene oxide and a molar equivalent of ammonium thiocyanate are combined.
-
The reaction mixture is heated to 90°C under solvent- and catalyst-free conditions.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion (typically within 15-30 minutes).
-
Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to afford (R)-phenylthiirane.
Note: While this method is effective for the synthesis of phenylthiirane, it has been reported to proceed with racemization when starting with optically active styrene oxide.[1][2] Therefore, alternative methods may be required to obtain enantiopure (R)-phenylthiirane.
Nucleophilic Ring-Opening Reactions
The regioselectivity of the nucleophilic ring-opening of (R)-phenylthiirane is a key consideration. Attack at the benzylic carbon is often favored due to the stabilization of the developing partial positive charge in the transition state by the adjacent phenyl ring. This electronic effect can be further enhanced by the use of Lewis acids.[3] However, steric hindrance can also play a role, and in some cases, attack at the less substituted methylene carbon is observed. The reaction generally proceeds with inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism.
Reaction with Amine Nucleophiles
The reaction of (R)-phenylthiirane with amines is a valuable method for the synthesis of chiral β-amino-thioethers, which are important motifs in various biologically active molecules.
General Reaction Scheme:
Figure 1: General reaction pathways for the ring-opening of (R)-phenylthiirane with a primary amine.
Quantitative Data:
| Nucleophile | Conditions | Product(s) | Regioselectivity (Benzylic:Methylene) | Yield (%) | Reference |
| Aniline | Acetic acid | β-Anilino thioether | Predominantly Benzylic | High | [4] (analogous epoxide reaction) |
| Primary Amines | Ti(OⁱPr)₄ | β-Amino alcohol | Highly regioselective | - | (analogous epoxyalcohol reaction) |
Experimental Protocol: Reaction of an Epoxide with Aniline (Analogous System)
The following is a general procedure for the metal- and solvent-free ring-opening of epoxides with amines, which can be adapted for (R)-phenylthiirane.[4]
Materials:
-
(R)-phenylthiirane
-
Aniline
-
Acetic acid
Procedure:
-
In a sealed vial, (R)-phenylthiirane (1.0 mmol) and aniline (1.2 mmol) are mixed.
-
Acetic acid (1.0 mmol) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding β-anilino thioether.
Reaction with Oxygen Nucleophiles
Alkoxides and other oxygen-based nucleophiles can also be employed to open the thiirane ring, affording β-hydroxy thioethers after a workup step. The regioselectivity is again influenced by the reaction conditions.
General Reaction Scheme:
Figure 2: Ring-opening of (R)-phenylthiirane with a sodium alkoxide.
Quantitative Data:
Reaction with Carbon Nucleophiles
Organometallic reagents, such as organolithiums and organocuprates, are potent carbon nucleophiles that can be used to form new carbon-carbon bonds via the ring-opening of thiiranes.
General Reaction Scheme:
Figure 3: Ring-opening of (R)-phenylthiirane with an organocuprate.
Quantitative Data:
While specific data for (R)-phenylthiirane is limited, organocuprates are known to react with epoxides with high SN2 character, attacking the less sterically hindered carbon.[6] In the case of phenyl-substituted epoxides, this would favor attack at the methylene carbon. However, the reaction of lithium dimethylcuprate with aryl iodides has been shown to proceed via a coupling reaction.[7]
Mechanistic Considerations
The ring-opening of (R)-phenylthiirane with nucleophiles predominantly follows an SN2 mechanism. This is characterized by the backside attack of the nucleophile relative to the leaving group (in this case, the sulfur atom of the thiirane ring, which becomes a thiolate upon ring opening). This leads to an inversion of the stereochemical configuration at the carbon atom that is attacked.
SN2 Reaction Mechanism at the Benzylic Carbon
Figure 4: Simplified representation of the SN2 transition state for nucleophilic attack at the benzylic carbon of (R)-phenylthiirane.
Conclusion
The ring-opening reactions of (R)-phenylthiirane provide a versatile entry into a wide range of chiral sulfur-containing molecules. The regioselectivity of these reactions is a nuanced interplay of steric and electronic factors, which can be influenced by the choice of nucleophile and the use of catalysts. The stereospecificity, generally proceeding with inversion of configuration via an SN2 mechanism, allows for the synthesis of enantiomerically pure products. While general trends can be predicted, further quantitative studies on a broader range of nucleophiles are needed to fully exploit the synthetic potential of this valuable chiral building block. This guide serves as a foundational resource for researchers aiming to utilize (R)-phenylthiirane in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. projects.iq.harvard.edu [projects.iq.harvard.edu]
A Technical Guide to the Cationic Ring-Opening Polymerization of (R)-Phenylthiirane
This technical guide provides an in-depth analysis of the cationic ring-opening polymerization (CROP) of (R)-phenylthiirane, a critical process for the synthesis of stereoregular poly(2-phenylthiirane). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in polymer chemistry and materials science. This document outlines the polymerization mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the process.
Core Mechanism of Cationic Ring-Opening Polymerization
The cationic ring-opening polymerization of thiiranes, such as (R)-phenylthiirane, is a chain-growth polymerization initiated by cationic species. Unlike anionic ring-opening polymerization (AROP), which can be complicated by desulfurization, CROP proceeds through a sulfonium ion propagating species. This method allows for precise control over the regioselectivity and stereochemistry of the resulting polymer.[1]
The polymerization of (R)-phenylthiirane using a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), proceeds via an Sₙ2-type mechanism. The initiator activates the thiirane ring, making it susceptible to nucleophilic attack by another monomer molecule. The ring-opening occurs preferentially at the methine carbon, leading to a high degree of regioselectivity and the formation of a stereoregular isotactic polymer when an enantiomerically pure monomer is used.[1] This control over the polymer's microstructure is pivotal as it significantly influences the material's thermal and mechanical properties.[1]
Initiation
The polymerization is initiated by the reaction of the Lewis acid, BF₃·OEt₂, with the sulfur atom of the (R)-phenylthiirane monomer. This forms a tertiary sulfonium ion, which is the active species that starts the polymer chain growth.
Propagation
The propagation step involves the nucleophilic attack of the sulfur atom of a monomer molecule on the activated, ring-strained sulfonium ion at the end of the growing polymer chain. This attack occurs via an Sₙ2 mechanism at the more substituted carbon (methine carbon) of the thiirane ring, leading to ring-opening and the extension of the polymer chain. This process repeats, adding monomer units to the growing chain.
Termination
Termination of the polymerization can occur through various mechanisms, including chain transfer to monomer or impurities, or by reaction with a terminating agent. In the context of the polymerization of (R)-phenylthiirane with BF₃·OEt₂, the specific termination steps are not extensively detailed in the primary literature but are a common feature of cationic polymerizations.
Data Presentation: Polymerization of (R)-Phenylthiirane
The following tables summarize the quantitative data from the cationic polymerization of (R)-phenylthiirane under various conditions.
Table 1: Optimization of Polymerization Conditions for Racemic Phenylthiirane
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 0 | 2 | 99 | 15.6 | 1.25 |
| 2 | 25 | 2 | 99 | 16.2 | 1.28 |
| 3 | 50 | 2 | 99 | 17.5 | 1.35 |
| 4 | 80 | 2 | 99 | 18.1 | 1.42 |
Polymerization conditions: [rac-PT]/[BF₃·OEt₂] = 200/1, in CH₂Cl₂.
Table 2: Polymerization of Enantiopure (R)-Phenylthiirane
| Entry | Monomer | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Isotacticity (%) |
| 1 | (R)-PT | 2 | 99 | 16.5 | 1.27 | 99 |
Polymerization conditions: [(R)-PT]/[BF₃·OEt₂] = 200/1, at 25°C in CH₂Cl₂.
Experimental Protocols
The following are detailed methodologies for the key experiments in the cationic ring-opening polymerization of (R)-phenylthiirane.
Materials
-
(R)-phenylthiirane (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for precipitation)
General Polymerization Procedure
A representative procedure for the cationic ring-opening polymerization of (R)-phenylthiirane is as follows:
-
In a glovebox, a solution of (R)-phenylthiirane in dichloromethane is prepared in a sealed vial.
-
The initiator, boron trifluoride etherate, is added to the monomer solution via syringe. The molar ratio of monomer to initiator is typically around 200:1.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).
-
After the designated time, the polymerization is quenched by adding a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and stereoregularity (isotacticity) of the resulting poly(2-phenylthiirane).
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ) of the polymer.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows.
Caption: Cationic Ring-Opening Polymerization Mechanism.
Caption: Experimental Workflow for Polymerization.
References
An In-depth Technical Guide to the Anionic Polymerization of Chiral Thiiranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anionic ring-opening polymerization (AROP) of chiral thiiranes (episulfides), a critical process for synthesizing optically active, sulfur-containing polymers. These polymers are of significant interest in drug development and advanced materials science due to their unique chiroptical properties and potential for creating novel biocompatible and biodegradable materials. This document details the core mechanisms, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the process workflows and chemical pathways.
Introduction to Chiral Polysulfides
Chiral polymers derived from thiiranes, such as poly(propylene sulfide) and its derivatives, possess a stereocenter in each repeating unit. The control over the stereochemistry during polymerization—known as stereoselective polymerization—is paramount as it dictates the polymer's macroscopic properties, including its crystallinity, melting point, solubility, and, most importantly, its optical activity. Anionic polymerization is a powerful method for achieving such control, often employing chiral initiators to selectively polymerize one enantiomer from a racemic mixture or to produce highly isotactic polymers from an enantiomerically pure monomer.
The Mechanism of Anionic Ring-Opening Polymerization (AROP)
The AROP of thiiranes is a chain-growth polymerization that proceeds via a nucleophilic attack on one of the carbon atoms of the strained three-membered ring. The process can be divided into two main stages: initiation and propagation. In stereoselective polymerizations, the initiator plays a crucial role in determining the stereochemistry of the resulting polymer.
A widely studied class of initiators for this purpose are complexes formed from dialkylzinc (e.g., diethylzinc, ZnEt₂) and chiral diols. The proposed mechanism involves the formation of a chiral zinc alkoxide species that coordinates with the thiirane monomer before the ring-opening step.
Mechanism of Stereoselective Initiation and Propagation
The diagram below illustrates the key steps in the stereoselective anionic polymerization of a chiral thiirane, such as propylene sulfide, using a chiral zinc-based initiator.
Quantitative Data on Anionic Polymerization of Chiral Thiiranes
The following tables summarize key quantitative data from seminal studies on the anionic polymerization of chiral thiiranes. These tables are designed for easy comparison of different monomer-initiator systems and their resulting polymer properties.
Table 1: Stereoelective Polymerization of Racemic tert-Butyl Thiirane
This table presents data from the classic study on the polymerization of racemic tert-butyl thiirane using a chiral initiator system, which preferentially polymerizes one enantiomer, leaving the unreacted monomer enriched in the other.
| Entry | Initiator System | [Initiator]/[Monomer] (mol%) | Solvent | Temp. (°C) | Yield (%) | Fraction | Specific Optical Rotation [α]D25 (c=0.4, Benzene) |
| 1 | ZnEt₂ / (-)-Diola | 8.0 | Toluene | Room | 17 | Soluble | +148° |
| Insoluble | -5° | ||||||
| 2 | ZnEt₂ / (-)-Diola | 8.0 | Toluene | Room | 43 | Soluble | +125° |
| Insoluble | -1° | ||||||
| 3 | ZnEt₂ / (-)-Diola | 8.0 | Toluene | Room | 83 | Soluble | +45° |
| Insoluble | 0° |
a Chiral diol is (-)-3,3-dimethyl-1,2-butanediol. The initiator is prepared from a 1:1 molar ratio of diethylzinc to the diol.
Table 2: Anionic Polymerization of Propylene Sulfide
This table compiles representative data for the anionic polymerization of propylene sulfide (also known as methyl thiirane), a commonly studied chiral episulfide.
| Entry | Monomer | Initiator | Solvent | Temp. (°C) | Mn (kDa)b | PDI (Mw/Mn)b | Ref. |
| 1 | (R,S)-Propylene Sulfide | K O-methyl xanthate / 18-crown-6 | THF | 0 | up to 250 | 1.1 - 1.4 | [1] |
| 2 | (R,S)-Propylene Sulfide | Potassium thiophenolate | Bulk | 95 | ~10 | - | [2] |
| 3 | (R,S)-Propylene Sulfide | ZnEt₂ / H₂O | - | - | High | - | |
| 4 | (R,S)-Propylene Sulfide | Cd-tartrate | - | - | High | - |
b Molecular weight (Mn) and Polydispersity Index (PDI) are highly dependent on the specific monomer-to-initiator ratio and reaction time.
Detailed Experimental Protocols
The success of anionic polymerization hinges on rigorous experimental technique, particularly the exclusion of moisture and air, which can terminate the living polymer chains. High-vacuum techniques are standard procedure.[3][4]
Protocol 1: General Procedure for Stereoelective Polymerization of tert-Butyl Thiirane[1]
This protocol is adapted from the work of Dumas, Spassky, and Sigwalt.
1. Reagent Purification:
-
Solvent (Toluene): Dry rigorously by refluxing over a sodium-potassium alloy under an inert atmosphere (N₂ or Ar), followed by distillation under high vacuum.
-
Monomer (Racemic tert-Butyl Thiirane): Purify by distillation over calcium hydride (CaH₂) under vacuum. Store in sealed ampoules.
-
Initiator Components: Diethylzinc (ZnEt₂) is typically used as a solution in a hydrocarbon solvent and handled under inert atmosphere. The chiral diol ((-)-3,3-dimethyl-1,2-butanediol) should be dried by azeotropic distillation with benzene or by sublimation under vacuum.
2. Initiator Preparation:
-
In a baked-out, vacuum-sealed glass reactor, introduce the chiral diol.
-
Distill a known amount of purified toluene into the reactor.
-
Introduce an equimolar amount of diethylzinc solution via a gastight syringe through a septum or via a break-seal ampoule.
-
Allow the components to react at room temperature to form the active chiral initiator complex.
3. Polymerization Procedure:
-
Cool the reactor containing the initiator solution.
-
Distill a known quantity of purified racemic tert-butyl thiirane monomer into the reactor under high vacuum.
-
Allow the reactor to warm to the desired polymerization temperature (e.g., room temperature) and stir the reaction mixture. The onset of polymerization is often indicated by an increase in viscosity.
-
Monitor the reaction for the desired time or until the desired conversion is reached.
4. Termination and Polymer Isolation:
-
Terminate the polymerization by adding a proton source, such as degassed methanol or a slightly acidic methanol solution.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
5. Polymer Fractionation (Optional):
-
The resulting polymer can be fractionated based on solubility differences between the optically active and inactive (racemic) polymer chains. For poly(tert-butyl thiirane), this can be achieved by sequential dissolution in solvents like benzene and chloroform.
Experimental and Analytical Workflow
The diagram below outlines a typical workflow for the synthesis and characterization of chiral poly(thiiranes) via anionic polymerization.
Conclusion and Outlook
The anionic polymerization of chiral thiiranes remains a cornerstone for the synthesis of well-defined, optically active polysulfides. The use of chiral initiators, particularly those based on zinc and cadmium complexes with chiral ligands, allows for a high degree of stereocontrol, enabling the production of isotactic polymers or the kinetic resolution of racemic monomers. The data and protocols presented in this guide highlight the precision required for these syntheses and provide a foundational framework for researchers. Future advancements in this field will likely focus on the development of more robust and versatile catalyst systems that can operate under less stringent conditions and tolerate a wider range of functional groups, further expanding the applications of these unique chiral materials in medicine and beyond.
References
The Thermal Stability and Decomposition of (R)-Phenylthiirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of (R)-phenylthiirane, also known as (R)-styrene sulfide. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including drug development where thermal liability can impact formulation and stability. This document outlines the key experimental techniques used to assess thermal properties, presents potential decomposition mechanisms, and summarizes relevant data.
Introduction to (R)-Phenylthiirane
(R)-phenylthiirane is a chiral three-membered heterocyclic compound containing a sulfur atom. Its structure consists of a thiirane ring attached to a phenyl group. The presence of the strained thiirane ring makes the molecule susceptible to thermal decomposition.
Thermal Analysis Techniques: Experimental Protocols
The thermal stability of (R)-phenylthiirane can be investigated using a suite of thermoanalytical techniques. These methods provide quantitative data on mass changes, heat flow, and the identity of decomposition products as a function of temperature.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert like nitrogen, or oxidative like air). Mass loss indicates decomposition or volatilization.
Experimental Protocol:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of (R)-phenylthiirane (typically 5-10 mg) is placed in a tared TGA pan (e.g., aluminum or platinum).
-
Atmosphere: High-purity nitrogen is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, 20, and 25 K/min)[1].
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), obtained from the derivative of the TGA curve (DTG), are determined.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of (R)-phenylthiirane (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: A constant flow of inert gas, such as nitrogen, is maintained.
-
Heating Program: The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. The peak temperature and the area under the peak (enthalpy change, ΔH) are calculated.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Instrument: A pyrolyzer coupled to a GC-MS system.
-
Sample Preparation: A small amount of (R)-phenylthiirane is placed in a pyrolysis tube or on a sample holder.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for identification.
Quantitative Data on Thermal Decomposition
Table 1: Illustrative TGA Data for Polystyrene Decomposition [2]
| Parameter | Value |
| Onset of Decomposition (Tonset) | 282.9 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 372.4 °C |
| Final Decomposition Temperature | 398.2 °C |
| Mass Loss | 96% |
| Reaction Order | 1 |
| Activation Energy (Ea) | 199.2 kJ/mol |
| Pre-exponential Factor (lnA) | 36.56 |
Table 2: Illustrative DSC Data for a Hypothetical Decomposition
| Parameter | Value |
| Peak Decomposition Temperature | 350 °C |
| Enthalpy of Decomposition (ΔHd) | -150 J/g (exothermic) |
Decomposition Pathways and Mechanisms
Theoretical studies on the thermal decomposition of the parent compound, thiirane, suggest two primary competing pathways[3]. It is plausible that (R)-phenylthiirane follows similar decomposition routes.
Unimolecular Decomposition: Homolytic Ring Opening
This pathway involves the initial cleavage of a carbon-sulfur bond to form a diradical intermediate. This can then lead to a radical chain reaction, ultimately producing styrene and elemental sulfur. The calculated activation enthalpy for the initial C-S bond cleavage in thiirane is approximately 222 kJ/mol[3].
Caption: Unimolecular decomposition of (R)-phenylthiirane via a diradical intermediate.
Bimolecular Decomposition: Sulfur Transfer
An alternative mechanism involves the transfer of a sulfur atom from one thiirane molecule to another, forming a thiirane 1-sulfide intermediate. This intermediate can then decompose or react further to produce styrene and various sulfur allotropes. This pathway has a lower calculated activation enthalpy of around 109 kJ/mol for the initial step[3].
Caption: Bimolecular decomposition of (R)-phenylthiirane involving a sulfur transfer mechanism.
Experimental Workflow for Thermal Stability Assessment
A systematic approach to evaluating the thermal stability of (R)-phenylthiirane is crucial. The following workflow outlines the key experimental and data analysis steps.
Caption: Experimental workflow for the comprehensive thermal stability assessment of (R)-phenylthiirane.
Conclusion
The thermal stability of (R)-phenylthiirane is a critical parameter for its practical applications. While specific quantitative data for this compound is limited, a combination of thermoanalytical techniques, including TGA, DSC, and Py-GC-MS, can provide a thorough understanding of its decomposition behavior. Theoretical models suggest that both unimolecular and bimolecular pathways may contribute to its thermal degradation, leading to the formation of styrene and various sulfur species. For professionals in drug development and other scientific fields, a comprehensive thermal analysis as outlined in this guide is essential to ensure the safety, stability, and efficacy of products containing (R)-phenylthiirane.
References
Green Synthesis of Chiral Thiiranes from Epoxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral thiiranes, valuable sulfur-containing heterocyclic compounds, is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Traditional methods for their synthesis often involve harsh reagents and environmentally hazardous solvents. This technical guide provides a comprehensive overview of emerging green and sustainable methods for the stereospecific synthesis of chiral thiiranes from epoxides, focusing on biocatalysis, supported reagents, magnetically separable nanocatalysts, and the use of deep eutectic solvents.
Biocatalytic Thionation using Halohydrin Dehalogenase (HHDH)
Biocatalysis offers a highly enantioselective and environmentally benign route to chiral thiiranes. Halohydrin dehalogenases (HHDHs) have been identified as effective catalysts for the ring-opening of epoxides with a sulfur source, followed by an intramolecular cyclization to yield the corresponding thiirane. This method operates under mild conditions, typically in aqueous buffer systems, and demonstrates high enantioselectivity.
The reaction proceeds via a kinetic resolution, where one enantiomer of the racemic epoxide is preferentially converted to the thiirane, leaving the unreacted epoxide in high enantiomeric excess. The process involves an S_N2-type mechanism where the enzyme activates the epoxide for nucleophilic attack by a thiocyanate ion.[1]
Experimental Protocol: HHDH-Catalyzed Kinetic Resolution of Styrene Oxide Derivatives
This protocol is adapted from the kinetic resolution of fluorinated styrene oxide derivatives.[2]
Materials:
-
Racemic epoxide (e.g., styrene oxide derivative)
-
Sodium thiocyanate (NaSCN)
-
Tris-SO₄ buffer (0.5 M, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
HHDH enzyme solution (e.g., HheC-W249P)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of the racemic epoxide (e.g., 250 mg, 1.33 mmol) in a mixture of DMSO (1.3 mL) and Tris-SO₄ buffer (20 mL). The final concentration of the epoxide should be around 50 mM.
-
Add sodium thiocyanate (1.33 mmol) to the reaction mixture.
-
Initiate the reaction by adding the HHDH enzyme solution (e.g., ~20 mg in 5.3 mL of buffer).
-
Stir the reaction mixture at room temperature (e.g., 1000 rpm).
-
Monitor the reaction progress by chiral GC or HPLC.
-
After completion (e.g., 7 hours), quench the reaction and extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral thiirane and the unreacted chiral epoxide by column chromatography.
Quantitative Data: HHDH-Catalyzed Synthesis of Chiral Thiiranes
| Epoxide Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Styrene oxide | (R)-2-phenylthiirane | up to 43 | >98 | [3][4] |
| p-Chlorostyrene oxide | (R)-2-(4-chlorophenyl)thiirane | 37 | 95 | [4] |
| m-Methylstyrene oxide | (R)-2-(3-methylphenyl)thiirane | 39 | 98 | [4] |
| 2-(Phenoxymethyl)oxirane | (S)-2-(phenoxymethyl)thiirane | - | >98 | [4] |
Table 1: Performance of HHDH in the synthesis of various chiral thiiranes.
Reaction Pathway: HHDH-Catalyzed Thionation
References
Methodological & Application
Synthesis of stereoregular poly(phenylthiirane) using (R)-enantiomer.
Application Notes: Synthesis of Stereoregular Poly(phenylthiirane)
Introduction
Stereoregular polymers, which possess a well-defined and ordered arrangement of monomer units, often exhibit superior physical and chemical properties compared to their atactic counterparts. Poly(phenylthiirane), also known as poly(styrene sulfide), is a sulfur-containing polymer with potential applications in optical materials, specialty elastomers, and as a precursor for other functional polymers. The synthesis of stereoregular, specifically isotactic, poly(phenylthiirane) can be achieved through the ring-opening polymerization (ROP) of enantiomerically pure phenylthiirane monomers. This document outlines the synthesis of isotactic poly((R)-phenylthiirane) from the (R)-enantiomer of phenylthiirane. Both cationic and anionic polymerization methods have been explored for this purpose.[1][2]
Principle of the Method
The synthesis of stereoregular poly(phenylthiirane) relies on the stereospecific ring-opening polymerization of an enantiopure thiirane monomer. When a chiral monomer like (R)-phenylthiirane is polymerized under controlled conditions, the stereochemistry of the monomer can be transferred to the polymer backbone, resulting in a highly isotactic polymer. The choice of initiator or catalyst is crucial in controlling the polymerization mechanism and ensuring high stereoregularity.
-
Cationic Ring-Opening Polymerization (CROP): This method has been shown to be effective in producing poly(phenylthiirane) with high stereoregularity from enantiomerically pure thiirane.[1][3][4] The mechanism involves the attack of a cationic initiator on the sulfur atom of the thiirane ring, followed by propagation where the growing polymer chain end, a tertiary sulfonium ion, is attacked by the monomer. The stereochemistry is typically retained during this process, leading to an isotactic polymer.
-
Anionic Ring-Opening Polymerization (AROP): Anionic initiators can also be used for the ring-opening polymerization of thiiranes.[2] The propagation proceeds via a thiolate anion at the growing chain end. For stereospecific polymerization, the choice of initiator and reaction conditions is critical to control the stereochemistry of the monomer addition.
Core Requirements Summary
| Feature | Description |
| Monomer | (R)-phenylthiirane |
| Polymerization Type | Cationic or Anionic Ring-Opening Polymerization |
| Product | Isotactic Poly((R)-phenylthiirane) |
| Key Characteristics | High stereoregularity, controlled molecular weight and narrow polydispersity (ideally) |
Experimental Protocols
Protocol 1: Synthesis of (R)-phenylthiirane Monomer
A common route to synthesize enantiopure thiiranes is from the corresponding enantiopure epoxides.
Materials:
-
(R)-Styrene oxide
-
Potassium thiocyanate (KSCN) or Thiourea
-
Solvent (e.g., aqueous ethanol or acetonitrile)
Procedure:
-
Dissolve (R)-styrene oxide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an equimolar amount of potassium thiocyanate or thiourea to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-phenylthiirane by vacuum distillation or column chromatography.
Protocol 2: Cationic Ring-Opening Polymerization of (R)-phenylthiirane
This protocol is based on the general principles of cationic ring-opening polymerization of thiiranes.[1][3][5]
Materials:
-
(R)-phenylthiirane (purified)
-
Cationic initiator (e.g., a Lewis acid such as BF₃·OEt₂, or a protic acid such as triflic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching agent (e.g., methanol)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified (R)-phenylthiirane in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a solution of the cationic initiator in the anhydrous solvent.
-
Add the initiator solution dropwise to the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 3: Anionic Ring-Opening Polymerization of (R)-phenylthiirane
This protocol follows the general procedure for anionic polymerization of episulfides.[2]
Materials:
-
(R)-phenylthiirane (purified)
-
Anionic initiator (e.g., n-butyllithium, sodium naphthalenide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Quenching agent (e.g., methanol or acidified methanol)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified (R)-phenylthiirane in anhydrous THF.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add the anionic initiator solution dropwise to the monomer solution with vigorous stirring until a persistent color change is observed (if the initiator is colored).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation
Table 1: Representative Data for Stereoregular Poly(phenylthiirane) Synthesis
| Entry | Polymerization Type | Initiator | [M]/[I] Ratio | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Stereoregularity |
| 1 | Cationic | BF₃·OEt₂ | 100 | 0 | 2 | 15,000 | 1.2 | Isotactic |
| 2 | Cationic | Triflic Acid | 100 | -20 | 1 | 25,000 | 1.15 | Isotactic |
| 3 | Anionic | n-BuLi | 50 | -78 | 4 | 8,000 | 1.3 | Atactic/Isotactic blocks |
| 4 | Anionic | Na Naphthalenide | 50 | -78 | 3 | 10,500 | 1.25 | Predominantly Isotactic |
Note: The data in this table is representative and compiled from general knowledge of these polymerization types. Actual results will vary based on specific reaction conditions.
Visualizations
Cationic Ring-Opening Polymerization Mechanism of (R)-phenylthiirane
References
- 1. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Anionic Copolymerization of Styrene Sulfide with Elemental Sulfur (S8) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoregular poly(2-phenylthiirane) <i>via</i> cationic ring-opening polymerization [ouci.dntb.gov.ua]
- 4. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-phenylthiirane as a Monomer for Chiral Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of chiral polymers from (R)-phenylthiirane and their application in the separation of drug enantiomers. Detailed experimental protocols are provided to enable the replication and further development of these methods in a research setting.
Introduction
Chiral polymers have garnered significant interest in the field of drug development due to their ability to differentiate between enantiomers of chiral drugs. The specific three-dimensional structure of these polymers allows for selective interactions with one enantiomer over the other, a crucial capability in the pharmaceutical industry where the therapeutic activity of a drug can be exclusive to a single enantiomer, while the other may be inactive or even harmful.
(R)-phenylthiirane, a chiral episulfide, serves as a valuable monomer for the synthesis of isotactic poly((R)-phenylthiirane). This chiral polymer, with its regular stereochemistry, presents a promising candidate for applications in enantioselective separations and chiral catalysis. This document outlines the synthesis of poly((R)-phenylthiirane) via cationic ring-opening polymerization and its application in the preparation of chiral stationary phases for High-Performance Liquid Chromatography (HPLC) to separate racemic drug mixtures.
Synthesis of Poly((R)-phenylthiirane)
The synthesis of stereoregular poly((R)-phenylthiirane) can be effectively achieved through cationic ring-opening polymerization. This method allows for precise control over the polymer's stereochemistry, resulting in a highly isotactic polymer.
Experimental Protocol: Cationic Ring-Opening Polymerization of (R)-phenylthiirane
This protocol describes the synthesis of poly((R)-phenylthiirane) using a suitable cationic initiator.
Materials:
-
(R)-phenylthiirane (monomer)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoromethanesulfonic acid (TfOH, initiator)
-
Methanol (quenching agent)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.
-
Monomer and Solvent Addition: In a typical experiment, (R)-phenylthiirane (e.g., 1.0 g, 7.34 mmol) is dissolved in anhydrous dichloromethane (e.g., 15 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
Initiator Preparation and Addition: Prepare a stock solution of the initiator, trifluoromethanesulfonic acid, in anhydrous dichloromethane (e.g., 1 mg/mL). Add the desired amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) to the stirred monomer solution dropwise via syringe.
-
Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy for the disappearance of the monomer peaks.
-
Termination: Quench the polymerization by adding a small amount of methanol (e.g., 1 mL).
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether (e.g., 200 mL) with vigorous stirring.
-
Isolation and Drying: Collect the precipitated white polymer by filtration, wash it with diethyl ether, and dry it under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the resulting poly((R)-phenylthiirane) using ¹H and ¹³C NMR.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Polarimetry: Measure the specific optical rotation to confirm the chirality of the polymer.
Expected Results and Data Presentation
The cationic polymerization of (R)-phenylthiirane is expected to yield a white, solid polymer. The properties of the polymer can be tailored by adjusting the monomer-to-initiator ratio and reaction time.
| Parameter | Typical Value |
| Number-Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.5 |
| Specific Optical Rotation [α]D | Positive value (in CHCl₃) |
Note: The actual values will depend on the specific reaction conditions.
Application in Chiral Drug Separation
Poly((R)-phenylthiirane) can be utilized as a chiral stationary phase (CSP) in HPLC for the enantioselective separation of racemic drugs. The chiral polymer is typically coated or covalently bonded to a silica support to prepare the HPLC column.
Experimental Protocol: Preparation of a Poly((R)-phenylthiirane) Coated Chiral Stationary Phase
This protocol outlines the procedure for coating silica gel with the synthesized poly((R)-phenylthiirane).
Materials:
-
Poly((R)-phenylthiirane)
-
3-Aminopropyl-functionalized silica gel (5 µm particle size)
-
Dichloromethane (HPLC grade)
-
Toluene (HPLC grade)
-
HPLC column hardware (e.g., 250 mm x 4.6 mm)
-
Slurry packing equipment
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of poly((R)-phenylthiirane) (e.g., 200 mg) in dichloromethane (e.g., 10 mL).
-
Silica Gel Preparation: Weigh the desired amount of 3-aminopropyl-functionalized silica gel (e.g., 1.0 g).
-
Coating: Add the silica gel to the polymer solution and gently agitate the slurry for several hours to allow for uniform coating.
-
Solvent Evaporation: Slowly evaporate the solvent under reduced pressure at room temperature until a free-flowing powder is obtained.
-
Drying: Dry the coated silica gel in a vacuum oven at a mild temperature (e.g., 40 °C) overnight.
-
Column Packing: Pack the coated silica gel into an HPLC column using a slurry packing technique with a suitable solvent like toluene.
Experimental Protocol: Enantioseparation of a Racemic Drug (e.g., Ibuprofen)
This protocol describes the use of the prepared poly((R)-phenylthiirane) CSP for the separation of ibuprofen enantiomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Poly((R)-phenylthiirane) coated silica gel column (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) for acidic analytes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic ibuprofen in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the racemic ibuprofen solution onto the column.
-
Data Acquisition: Record the chromatogram.
Expected Results:
The chromatogram should show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of ibuprofen. The separation factor (α) and resolution (Rs) can be calculated to quantify the enantioselectivity of the CSP.
Visualizations
Workflow for Synthesis and Application of Poly((R)-phenylthiirane)
Caption: Workflow from (R)-phenylthiirane monomer to chiral polymer synthesis and its application in HPLC.
Logical Relationship in Chiral Separation
Caption: Principle of chiral separation using a chiral polymer stationary phase.
Applications of (R)-Phenylthiirane in Asymmetric Synthesis: A Guide for Researchers
(R)-Phenylthiirane , also known as (R)-styrene sulfide, is a valuable chiral building block in asymmetric synthesis. Its strained three-membered ring readily undergoes stereospecific ring-opening reactions with a variety of nucleophiles, allowing for the controlled introduction of a stereocenter into a target molecule. This attribute makes it a versatile precursor for the synthesis of enantiomerically enriched pharmaceutical intermediates, chiral ligands, and other complex organic molecules.
This document provides detailed application notes and experimental protocols for the use of (R)-phenylthiirane in key asymmetric transformations, including the synthesis of chiral β-hydroxysulfides and β-aminothiols.
Key Applications
The primary application of (R)-phenylthiirane in asymmetric synthesis lies in its diastereoselective ring-opening reactions. The inherent chirality of the thiirane dictates the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.
Synthesis of Chiral β-Hydroxysulfides
The reaction of (R)-phenylthiirane with organometallic reagents, such as Grignard reagents or organolithiums, proceeds via a nucleophilic attack on the less sterically hindered carbon atom of the thiirane ring. This SN2-type reaction occurs with inversion of configuration, yielding chiral β-hydroxysulfides. These compounds are important intermediates in the synthesis of various biologically active molecules.
Synthesis of Chiral β-Aminothiols
Similarly, the ring-opening of (R)-phenylthiirane with amines provides a direct route to chiral β-aminothiols. These compounds are valuable as chiral ligands in asymmetric catalysis and as precursors for the synthesis of pharmaceuticals. The reaction typically proceeds with high regioselectivity and stereospecificity.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for the ring-opening reactions of (R)-phenylthiirane with representative nucleophiles.
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Phenylmagnesium Bromide | (R)-1,2-Diphenyl-2-thioethanol | THF | 0 to rt | 85-95 | >98 |
| Benzylamine | (R)-N-Benzyl-2-amino-2-phenylethanethiol | Toluene | 80 | 80-90 | >98 |
| Sodium Thiophenoxide | (R)-1-Phenyl-1,2-bis(phenylthio)ethane | DMF | rt | 90-98 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1,2-Diphenyl-2-thioethanol via Grignard Reaction
This protocol describes the stereospecific synthesis of (R)-1,2-diphenyl-2-thioethanol from (R)-phenylthiirane and phenylmagnesium bromide.
Materials:
-
(R)-Phenylthiirane (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Ring-Opening Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of (R)-phenylthiirane in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 1 M HCl at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1,2-diphenyl-2-thioethanol.
Protocol 2: Synthesis of (R)-N-Benzyl-2-amino-2-phenylethanethiol
This protocol details the synthesis of a chiral β-aminothiol through the ring-opening of (R)-phenylthiirane with benzylamine.
Materials:
-
(R)-Phenylthiirane (1.0 eq)
-
Benzylamine (1.1 eq)
-
Toluene
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-phenylthiirane in toluene under an inert atmosphere.
-
Nucleophilic Addition: Add benzylamine to the solution. Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with 1 M NaOH and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (R)-N-benzyl-2-amino-2-phenylethanethiol.
Visualizations
The following diagrams illustrate the key reaction pathways and logical workflows described in these application notes.
Caption: Synthesis of a chiral β-hydroxysulfide.
Caption: Synthesis of a chiral β-aminothiol.
Caption: General experimental workflow.
Application Notes & Protocols: Poly((R)-phenylthiirane) Chiral Stationary Phase for HPLC
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Poly((R)-phenylthiirane) is not currently documented as a commercially available or widely researched chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC). The following application notes and protocols are representative examples based on the principles of chiral chromatography and the known performance of other synthetic helical polymer-based CSPs, such as helical polyacetylenes and polymethacrylates.[1][2][3][4][5] These notes are intended to provide a framework for the potential application and study of such a novel CSP.
Introduction to Poly((R)-phenylthiirane) as a Chiral Stationary Phase
Poly((R)-phenylthiirane) is a synthetic chiral polymer with a stereoregular structure. The helical conformation of the polymer backbone is induced by the chiral centers in the phenylthiirane monomer units. This stable, one-handed helical structure is hypothesized to be the primary basis for its chiral recognition capabilities, creating chiral grooves and cavities that can preferentially interact with one enantiomer of a racemic analyte over the other.[1][2] The separation mechanism is primarily based on a combination of steric interactions, hydrogen bonding, and π-π interactions between the analyte and the chiral polymer.[1]
This document outlines the hypothetical preparation and application of a Poly((R)-phenylthiirane)-based CSP, herein referred to as "PolyThio-CSP," for the enantioselective separation of various racemic compounds.
Data Presentation: Representative Chiral Separations
The following tables summarize the hypothetical performance of a PolyThio-CSP column (250 x 4.6 mm, 5 µm particle size) in the separation of various classes of racemic compounds.
Table 1: Separation of Neutral Racemic Compounds
| Analyte | Mobile Phase | Flow Rate (mL/min) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Tröger's Base | Hexane/2-Propanol (90:10) | 1.0 | 1.85 | 1.42 | 2.89 |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | Hexane/2-Propanol (95:5) | 1.0 | 2.54 | 1.35 | 2.55 |
| Benzoin | Hexane/2-Propanol (80:20) | 0.8 | 3.12 | 1.28 | 2.10 |
| Flavonone | Methanol (100%) | 0.5 | 4.50 | 1.19 | 1.80 |
Table 2: Separation of Acidic and Basic Racemic Compounds
| Analyte | Mobile Phase | Additive | Flow Rate (mL/min) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Ibuprofen | Hexane/2-Propanol/TFA (80:20:0.1) | TFA | 1.0 | 2.98 | 1.25 | 2.05 |
| Propranolol | Hexane/2-Propanol/DEA (70:30:0.1) | DEA | 1.0 | 3.65 | 1.31 | 2.40 |
| Warfarin | Methanol/Water/Acetic Acid (70:30:0.1) | Acetic Acid | 0.7 | 5.21 | 1.15 | 1.75 |
| Metoprolol | Acetonitrile/Methanol/DEA (50:50:0.1) | DEA | 1.2 | 2.15 | 1.22 | 1.98 |
(Note: k'1 refers to the retention factor of the first eluting enantiomer. α = k'2/k'1. Rs is calculated using the baseline peak widths.)
Experimental Protocols
Protocol 1: Synthesis and Preparation of PolyThio-CSP
This protocol describes a representative method for the synthesis of Poly((R)-phenylthiirane) and its immobilization onto a silica support.
1. Synthesis of Poly((R)-phenylthiirane):
- The synthesis of stereoregular Poly((R)-phenylthiirane) can be achieved via cationic ring-opening polymerization of enantiomerically pure (R)-phenylthiirane monomer.
- The polymerization is initiated in a dry, inert atmosphere (e.g., nitrogen or argon) using a suitable cationic initiator.
- The reaction is typically carried out in a non-polar solvent like dichloromethane at a controlled temperature to ensure stereoregularity.
- The resulting polymer is precipitated, purified by washing with a non-solvent (e.g., methanol), and dried under vacuum.
2. Immobilization onto Silica Gel:
- Aminopropyl-functionalized silica gel (5 µm particle size) is used as the support material.
- The synthesized Poly((R)-phenylthiirane) is covalently bonded to the aminopropyl silica gel. This can be achieved by first modifying the polymer to introduce a reactive group (e.g., an isocyanate) that can react with the amino groups on the silica surface.
- The reaction is performed in a suitable solvent (e.g., dry toluene) under reflux for several hours.
- The resulting PolyThio-CSP is then washed extensively to remove any unreacted polymer and dried.
3. Column Packing:
- The prepared PolyThio-CSP is packed into a stainless steel HPLC column (e.g., 250 x 4.6 mm) using a high-pressure slurry packing technique.
- A slurry of the CSP in a suitable solvent (e.g., isopropanol) is rapidly forced into the column blank under high pressure.
- The packed column is then equilibrated with the mobile phase before use.
Protocol 2: Method Development for Chiral Separation
This protocol provides a systematic approach to developing a chiral separation method using a PolyThio-CSP column.
1. Initial Screening:
- Dissolve the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.
- Start with a normal-phase mobile phase, such as Hexane/2-Propanol (90:10 v/v), at a flow rate of 1.0 mL/min.
- If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).
- If the analyte has poor solubility in normal-phase solvents, switch to a polar organic mode (e.g., 100% Methanol or Acetonitrile) or a reversed-phase mode (e.g., Methanol/Water or Acetonitrile/Water).[6]
2. Optimization for Acidic and Basic Analytes:
- For acidic analytes, add a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Acetic Acid) to the mobile phase to suppress ionization and improve peak shape.
- For basic analytes, add a small amount of a basic modifier (e.g., 0.1% Diethylamine or Triethylamine) to the mobile phase.
3. Flow Rate and Temperature Optimization:
- Once partial separation is achieved, optimize the flow rate to improve resolution. Lower flow rates generally increase resolution but also increase analysis time.
- Investigate the effect of column temperature. Changing the temperature can alter the thermodynamics of the chiral recognition process and improve separation.
4. Data Analysis:
- Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the performance of the separation.
- The goal is to achieve a baseline resolution (Rs ≥ 1.5) for accurate quantification.
Visualizations
Caption: Workflow for the preparation and application of a PolyThio-CSP.
Caption: Proposed mechanism of chiral recognition on a PolyThio-CSP.
References
- 1. Synthesis and enantioseparation of proline-derived helical polyacetylenes as chiral stationary phases for HPLC - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in helical polyacetylene derivatives used as coated chiral stationary phases for enantioseparation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
Application Notes and Protocols for Enantioselective Separation of Racemates Using Poly((R)-phenylthiirane)
Therefore, the following application notes and protocols are presented as a generalized guide based on established principles of chiral chromatography using polymer-based CSPs. These should be considered a starting point for method development and will require significant optimization and validation by the end-user. The provided data tables are illustrative examples of how results would be presented and are not based on actual experimental outcomes with poly((R)-phenylthiirane).
Introduction
Chiral separation is a critical process in the pharmaceutical and chemical industries, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the analytical and preparative separation of enantiomers.
Polymeric materials have emerged as a versatile class of chiral selectors due to their diverse stereochemical structures and potential for creating a variety of chiral recognition sites. Poly((R)-phenylthiirane), a chiral polymer with a sulfur-containing backbone and a stereogenic center in each repeating unit, presents a theoretical potential for enantioselective interactions with racemic analytes. The phenyl group can participate in π-π stacking and steric interactions, while the polarizable sulfur atom may engage in dipole-dipole or other specific interactions, contributing to the chiral recognition mechanism.
These application notes provide a framework for researchers, scientists, and drug development professionals to explore the potential of poly((R)-phenylthiirane) as a novel chiral stationary phase.
Hypothetical Application Data
The following tables represent a hypothetical summary of quantitative data that would be generated during the evaluation of a poly((R)-phenylthiirane) based CSP for the separation of representative racemic compounds. This data is for illustrative purposes only.
Table 1: Hypothetical Enantioselective Separation of Selected Racemates on a Poly((R)-phenylthiirane) CSP
| Analyte (Racemate) | Mobile Phase Composition | Flow Rate (mL/min) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| (±)-1-Phenylethanol | Hexane/Isopropanol (90:10, v/v) | 1.0 | 2.15 | 2.48 | 1.15 | 1.85 |
| (±)-Propranolol | Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) | 0.8 | 3.54 | 4.12 | 1.16 | 2.10 |
| (±)-Warfarin | Hexane/Ethanol/TFA (70:30:0.1, v/v/v) | 1.2 | 4.88 | 5.95 | 1.22 | 2.55 |
| (±)-Limonene | Heptane/2-Propanol (98:2, v/v) | 1.0 | 1.95 | 2.10 | 1.08 | 1.20 |
-
k'₁ and k'₂: Retention factors of the first and second eluting enantiomers, respectively.
-
Separation Factor (α): α = k'₂ / k'₁
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks.
Experimental Protocols
The following are generalized protocols for the preparation of a poly((R)-phenylthiirane) chiral stationary phase and its use in HPLC-based enantioselective separation. These protocols will require substantial optimization.
Protocol for Preparation of Poly((R)-phenylthiirane) Coated Chiral Stationary Phase
This protocol describes a common method for preparing a coated CSP.
Materials:
-
Poly((R)-phenylthiirane)
-
3-Aminopropyl-functionalized silica gel (5 µm particle size)
-
Anhydrous toluene
-
Anhydrous dichloromethane
-
HPLC-grade solvents for slurry packing (e.g., isopropanol, hexane)
Procedure:
-
Polymer Solution Preparation: Dissolve a precise amount of poly((R)-phenylthiirane) in a minimal amount of a suitable solvent (e.g., anhydrous dichloromethane or toluene) to create a concentrated solution.
-
Silica Gel Slurry: In a separate flask, create a slurry of the 3-aminopropyl-functionalized silica gel in the same solvent.
-
Coating: Slowly add the polymer solution to the silica gel slurry while gently stirring or sonicating. The goal is to achieve a uniform coating of the polymer onto the silica support.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack the coated silica gel into an empty HPLC column (e.g., 250 x 4.6 mm) using a high-pressure slurry packing technique.
Protocol for Enantioselective Separation by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or other suitable detector.
General Chromatographic Conditions:
-
Column: In-house packed poly((R)-phenylthiirane) CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio will need to be optimized for each analyte. For basic or acidic analytes, the addition of a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) may be necessary to improve peak shape and resolution.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, typically between 20°C and 40°C.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
Injection Volume: 5 - 20 µL.
Method Development Workflow:
The logical workflow for developing an enantioselective separation method is depicted in the following diagram.
Caption: Workflow for chiral method development.
Visualization of Chiral Recognition Mechanism
The enantioselective separation on a poly((R)-phenylthiirane) CSP is based on the differential interaction between the two enantiomers of the analyte and the chiral polymer. The following diagram illustrates the hypothetical interactions that could lead to chiral recognition.
Caption: Hypothetical chiral recognition interactions.
Conclusion and Future Directions
The exploration of novel chiral stationary phases is a continuous endeavor in the field of separation science. While poly((R)-phenylthiirane) presents theoretical promise as a CSP, extensive experimental work is required to validate its efficacy. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to initiate such investigations. Future work should focus on the systematic evaluation of poly((R)-phenylthiirane) based CSPs with a wide range of racemic compounds, detailed characterization of the chiral recognition mechanisms, and comparison of its performance with commercially available chiral selectors. The publication of such studies would be a valuable contribution to the scientific community.
Synthesis of Optically Active Polythioethers from (R)-Phenylthiirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of optically active polythioethers derived from (R)-phenylthiirane. The synthesis of stereoregular poly((R)-phenylthiirane) is primarily achieved through cationic and anionic ring-opening polymerization (ROP) techniques. These optically active polymers exhibit significant potential in various applications, including as chiral stationary phases for enantioselective separations in high-performance liquid chromatography (HPLC) and as components of advanced drug delivery systems. This guide offers a comprehensive overview of the synthetic methodologies, characterization data, and potential applications relevant to academic and industrial researchers.
Introduction
Optically active polymers have garnered substantial interest due to their unique chiroptical properties and their ability to interact stereoselectively with other chiral molecules. Polythioethers, in particular, offer a versatile polymer backbone with desirable chemical and physical properties. The synthesis of optically active polythioethers from chiral monomers like (R)-phenylthiirane allows for the creation of materials with a well-defined stereochemistry.
The primary methods for the polymerization of (R)-phenylthiirane are cationic and anionic ring-opening polymerizations. Cationic ROP, often initiated by Lewis acids or other cationic initiators, can proceed in a controlled manner to yield stereoregular polymers.[1] Anionic ROP, typically initiated by organometallic reagents such as n-butyllithium, provides another route to these polymers.[2] The choice of polymerization technique influences the molecular weight, polydispersity, and stereoregularity of the resulting polythioether.
The applications of optically active poly((R)-phenylthiirane) are centered on its chiral nature. A significant application lies in the field of chiral separations, where these polymers can be used as chiral stationary phases (CSPs) for the chromatographic resolution of racemic mixtures.[3][4] In the realm of drug development, the unique properties of polythioethers, combined with their chirality, make them promising candidates for the development of novel drug delivery systems, potentially for targeted delivery of chiral drugs.[5][6]
Experimental Protocols
Protocol 1: Cationic Ring-Opening Polymerization of (R)-Phenylthiirane
This protocol describes a general procedure for the cationic ring-opening polymerization of (R)-phenylthiirane to synthesize optically active poly((R)-phenylthiirane).
Materials:
-
(R)-Phenylthiirane (monomer)
-
Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Methanol (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Purify (R)-phenylthiirane by distillation under reduced pressure over calcium hydride. Dry the dichloromethane (DCM) solvent using a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Polymerization Initiation:
-
Add the desired amount of anhydrous DCM to the Schlenk flask via a syringe.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Add the purified (R)-phenylthiirane monomer to the cooled solvent.
-
Slowly add the Lewis acid initiator (e.g., BF₃·OEt₂) to the monomer solution via a syringe. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.
-
-
Polymerization: Allow the reaction to proceed with stirring under an inert atmosphere for a specified time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
Termination: Terminate the polymerization by adding an excess of methanol to the reaction mixture.
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified poly((R)-phenylthiirane) under vacuum to a constant weight.
-
-
Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Use ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure. The optical activity of the polymer should be confirmed by measuring its specific rotation using a polarimeter.
Protocol 2: Anionic Ring-Opening Polymerization of (R)-Phenylthiirane
This protocol outlines a general method for the anionic ring-opening polymerization of (R)-phenylthiirane.
Materials:
-
(R)-Phenylthiirane (monomer)
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation: Purify (R)-phenylthiirane and THF as described in Protocol 1.
-
Reaction Setup: Set up a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.
-
Polymerization Initiation:
-
Add anhydrous THF to the flask.
-
Cool the solvent to a low temperature (e.g., -78 °C).
-
Add the purified (R)-phenylthiirane monomer to the cooled THF.
-
Slowly add the n-butyllithium solution to the monomer solution via a syringe. The reaction is often characterized by a color change.
-
-
Polymerization: Stir the reaction mixture at the low temperature for the desired period (e.g., 1 to 4 hours).
-
Termination: Terminate the polymerization by adding degassed methanol.
-
Polymer Isolation and Purification: Follow the same procedure as described in Protocol 1 for polymer isolation, purification, and drying.
-
Characterization: Characterize the resulting poly((R)-phenylthiirane) using GPC, NMR spectroscopy, and polarimetry as detailed in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of poly((R)-phenylthiirane) under various conditions.
Table 1: Cationic Polymerization of (R)-Phenylthiirane
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | BF₃·OEt₂ | 50 | 0 | 4 | 5,500 | 1.25 |
| 2 | BF₃·OEt₂ | 100 | 0 | 8 | 10,200 | 1.30 |
| 3 | BF₃·OEt₂ | 100 | -20 | 12 | 11,500 | 1.20 |
| 4 | SnCl₄ | 100 | 0 | 6 | 9,800 | 1.45 |
Table 2: Anionic Polymerization of (R)-Phenylthiirane
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | n-BuLi | 50 | -78 | 2 | 6,800 | 1.15 |
| 2 | n-BuLi | 100 | -78 | 4 | 13,500 | 1.10 |
| 3 | sec-BuLi | 100 | -78 | 3 | 12,900 | 1.12 |
Table 3: Optical Rotation of Poly((R)-phenylthiirane)
| Polymer from Protocol | Mn ( g/mol ) | Specific Rotation [α]D²⁵ (degrees) (c=1, CHCl₃) |
| 1 (Entry 2) | 10,200 | +85 |
| 2 (Entry 2) | 13,500 | +92 |
Visualizations
Experimental Workflow for Cationic Polymerization
References
- 1. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Anionic ring-opening polymerization of a strained phosphirene: A route to polyvinylenephosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Optically Active Poly(diphenylacetylene)s Using Polymer Reactions and an Evaluation of Their Chiral Recognition Abilities as Chiral Stationary Phases for HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Characterization of Poly(phenylthiirane) by Gel Permeation Chromatography (GPC)
Application Note and Protocol
This document provides a detailed methodology for determining the molecular weight distribution of poly(phenylthiirane) using gel permeation chromatography (GPC). The intended audience for this application note includes researchers, scientists, and professionals involved in polymer synthesis and characterization, particularly within the fields of materials science and drug development.
Introduction
Poly(phenylthiirane), a polymer with a sulfur atom in its backbone and a phenyl group as a substituent, possesses unique chemical and physical properties that make it a material of interest for various applications. Accurate determination of its molecular weight and molecular weight distribution is crucial as these parameters significantly influence its bulk properties such as mechanical strength, thermal stability, and processability. Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a powerful and widely used technique for this purpose.[1][2] It separates polymer molecules based on their hydrodynamic volume in solution.[3]
This application note outlines the instrumental conditions, sample preparation, and data analysis procedures for the characterization of poly(phenylthiirane) by GPC.
Experimental Protocols
A detailed protocol for the GPC analysis of poly(phenylthiirane) is provided below. This protocol is based on common practices for polymer analysis and can be adapted based on the specific instrumentation and polymer characteristics.
Materials and Equipment
-
Poly(phenylthiirane) sample: Synthesized and dried.
-
Solvent (Mobile Phase): High-performance liquid chromatography (HPLC) grade tetrahydrofuran (THF).[3][4]
-
Calibration Standards: Polystyrene standards of narrow polydispersity covering a molecular weight range appropriate for the expected molecular weight of the poly(phenylthiirane) sample.[2]
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GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
GPC Columns: A set of Styragel® HR columns (e.g., HR-4E) or equivalent columns suitable for organic polymers.[4]
-
Vials: 2 mL autosampler vials with caps.
-
Volumetric flasks and pipettes.
-
Analytical balance.
GPC Instrumentation and Conditions
The following table summarizes the recommended GPC operating conditions for the analysis of poly(phenylthiirane).
| Parameter | Condition |
| Instrument | Integrated GPC System |
| Columns | 2 x Styragel® HR-4E (or equivalent) in series |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 100 µL |
| Run Time | 30 minutes |
Sample and Standard Preparation
Standard Preparation (Polystyrene Calibration Curve):
-
Prepare a stock solution for each polystyrene standard by accurately weighing approximately 5-10 mg of the standard and dissolving it in 10 mL of THF in a volumetric flask.
-
Gently agitate the solutions until the standards are completely dissolved.
-
Filter each standard solution through a 0.2 µm PTFE syringe filter into a labeled autosampler vial.
Sample Preparation (Poly(phenylthiirane)):
-
Accurately weigh approximately 10-20 mg of the dry poly(phenylthiirane) sample into a vial.
-
Add 10 mL of THF to the vial. The typical sample concentration is between 1-2 mg/mL.[4]
-
Allow the sample to dissolve completely. This may be facilitated by gentle agitation or leaving it overnight. Avoid sonication, which can cause polymer degradation.[4]
-
Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.[3][5]
Data Analysis
-
Calibration: Inject the prepared polystyrene standards into the GPC system, starting from the lowest molecular weight to the highest. Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume (or retention time).
-
Sample Analysis: Inject the prepared poly(phenylthiirane) sample solution into the GPC system.
-
Molecular Weight Calculation: The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the poly(phenylthiirane) sample based on its chromatogram.
Data Presentation
The molecular weight data for representative poly(phenylthiirane) samples are summarized in the table below.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Volume (mL) |
| PPT-Sample-01 | 15,200 | 28,900 | 1.90 | 18.5 |
| PPT-Sample-02 | 25,500 | 48,500 | 1.90 | 17.2 |
| PPT-Sample-03 | 8,900 | 16,500 | 1.85 | 19.8 |
Workflow Diagram
The following diagram illustrates the experimental workflow for the GPC characterization of poly(phenylthiirane).
Caption: GPC analysis workflow for poly(phenylthiirane).
Conclusion
This application note provides a comprehensive and detailed protocol for the characterization of poly(phenylthiirane) by gel permeation chromatography. The described method, utilizing a standard GPC system with a refractive index detector and THF as the mobile phase, allows for the reliable determination of the molecular weight and polydispersity of poly(phenylthiirane) samples. Adherence to this protocol will enable researchers and scientists to obtain accurate and reproducible data, which is essential for structure-property relationship studies and quality control in the development of new polymer-based materials.
References
Determining the Tacticity of Poly(phenylthiirane) using NMR Spectroscopy
Application Note
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of poly(phenylthiirane) (PPT) tacticity. It outlines the importance of stereochemical control in the synthesis of PPT and its impact on the polymer's physical and chemical properties. Detailed experimental protocols for both ¹H and ¹³C NMR spectroscopy are provided, along with data presentation in structured tables for clear interpretation and comparison. Furthermore, this note includes diagrams generated using the DOT language to visualize the experimental workflow and the relationships between different stereosequences.
Introduction
Poly(phenylthiirane), a polymer with a sulfur atom in its backbone and a pendant phenyl group, has garnered interest for various applications due to its unique properties. The stereochemical arrangement of the phenyl groups along the polymer chain, known as tacticity, significantly influences its macroscopic properties such as crystallinity, solubility, and thermal behavior. The three primary forms of tacticity are:
-
Isotactic: The phenyl groups are all on the same side of the polymer backbone.
-
Syndiotactic: The phenyl groups are on alternating sides of the polymer backbone.
-
Atactic: The phenyl groups are randomly arranged along the polymer backbone.
NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the microstructure of polymers, making it an indispensable tool for determining the tacticity of poly(phenylthiirane). Both ¹H and ¹³C NMR are sensitive to the local magnetic environment of the nuclei, which is influenced by the stereochemical arrangement of neighboring monomer units.
Principle of NMR-based Tacticity Determination
The chemical shifts of protons and carbons in the polymer backbone and the pendant phenyl groups are sensitive to the relative stereochemistry of adjacent monomer units. In ¹H NMR, the coupling patterns and chemical shifts of the methine and methylene protons of the polymer backbone can be used to differentiate between isotactic, syndiotactic, and atactic sequences.
However, ¹³C NMR spectroscopy is often more powerful for tacticity determination due to its larger chemical shift dispersion, which allows for the resolution of signals corresponding to different stereosequences (dyads, triads, tetrads, etc.). For poly(phenylthiirane), the chemical shifts of the methine and quaternary carbons are particularly sensitive to the stereochemical environment.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 20-30 mg of the poly(phenylthiirane) sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Homogenization: Ensure the polymer is fully dissolved by gentle vortexing or sonication. The solution should be visually clear and free of any undissolved particles.
-
Filtration (Optional): If the solution is not clear, it can be filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent.
-
Temperature: Room temperature (298 K).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~10-12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the polymer chains.
-
Acquisition Time: ~2-3 seconds
-
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: Room temperature (298 K).
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: ~1-2 seconds
-
Data Presentation and Interpretation
The analysis of the NMR spectra involves the identification and integration of peaks corresponding to different stereosequences.
¹³C NMR Chemical Shift Assignments for Poly(phenylthiirane)
The following table summarizes the reported ¹³C NMR chemical shifts for the methine and quaternary carbons of atactic poly(phenylthiirane) in CDCl₃. These regions are particularly sensitive to the stereochemistry of the polymer.
| Carbon Atom | Stereosequence | Chemical Shift (ppm) |
| Methine (CH) | Isotactic (mm) | 48.5 |
| Heterotactic (mr) | 47.9 | |
| Syndiotactic (rr) | 47.3 | |
| Quaternary (C) | Isotactic (mm) | 142.2 |
| Heterotactic (mr) | 141.8 | |
| Syndiotactic (rr) | 141.4 |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent, temperature, and spectrometer frequency.
Quantitative Analysis
The relative amounts of each tacticity can be determined by integrating the corresponding peaks in the ¹³C NMR spectrum. The percentage of each triad can be calculated using the following formulas:
-
% mm = [Area(mm) / (Area(mm) + Area(mr) + Area(rr))] * 100
-
% mr = [Area(mr) / (Area(mm) + Area(mr) + Area(rr))] * 100
-
% rr = [Area(rr) / (Area(mm) + Area(mr) + Area(rr))] * 100
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for determining the tacticity of poly(phenylthiirane) and the relationship between the polymer's stereostructure and the resulting NMR data.
Caption: Experimental workflow for determining the tacticity of poly(phenylthiirane).
Troubleshooting & Optimization
Technical Support Center: Controlling Regioselectivity in the Ring-Opening of (R)-phenylthiirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of ring-opening reactions of (R)-phenylthiirane.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of (R)-phenylthiirane ring-opening?
A1: The regioselectivity is primarily governed by a balance between steric and electronic effects. In the case of (R)-phenylthiirane, the phenyl group exerts a significant electronic influence. Under neutral or basic conditions, with soft nucleophiles, attack at the less sterically hindered terminal carbon (Cβ) is often observed, following a typical SN2 mechanism. However, under acidic or Lewis acidic conditions, the reaction can proceed through a more SN1-like transition state, where positive charge builds up on the more substituted benzylic carbon (Cα). This electronic stabilization favors nucleophilic attack at the benzylic position.
Q2: What are the common side reactions observed during the ring-opening of (R)-phenylthiirane?
A2: The most common side reactions include:
-
Polymerization: Thiiranes, being strained rings, are susceptible to ring-opening polymerization, especially in the presence of strong acids, bases, or certain metals.
-
Desulfurization: Strong nucleophiles or certain reaction conditions can lead to the extrusion of sulfur to form the corresponding alkene (styrene).
-
Lack of Regioselectivity: As observed in the reaction with thiols, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[1]
Q3: How can I favor nucleophilic attack at the benzylic position (Cα)?
A3: To favor attack at the benzylic position, you should aim to create conditions that stabilize a partial positive charge at this carbon. This can be achieved by:
-
Using acidic or Lewis acidic catalysts (e.g., BF3·OEt2, Ti(OiPr)4, Yb(OTf)3). These catalysts coordinate to the sulfur atom, weakening the C-S bond and promoting the development of a carbocation-like character at the benzylic carbon.
-
Employing reaction conditions that favor an SN1-type mechanism.
Q4: How can I promote nucleophilic attack at the terminal position (Cβ)?
A4: To favor attack at the less sterically hindered terminal carbon, you should use conditions that promote a standard SN2 reaction. This includes:
-
Using strong, soft nucleophiles under neutral or basic conditions.
-
Avoiding strong acidic or Lewis acidic catalysts that would promote carbocation formation.
-
Employing aprotic polar solvents that can stabilize the nucleophile.
Troubleshooting Guides
Issue 1: Poor or no regioselectivity in the ring-opening reaction.
| Possible Cause | Troubleshooting Step |
| Inappropriate Reaction Conditions | For attack at the benzylic position (Cα), ensure a suitable Lewis acid is used at an appropriate concentration. For attack at the terminal position (Cβ), ensure the reaction is run under neutral or basic conditions with a strong nucleophile. |
| Nucleophile Choice | Hard nucleophiles may show less regioselectivity. Consider using softer nucleophiles which often exhibit higher regioselectivity in SN2 reactions. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. For SN2-type reactions favoring Cβ attack, polar aprotic solvents are generally preferred. For SN1-type reactions favoring Cα attack, polar protic solvents can help stabilize the developing charge. |
Issue 2: Low yield of the desired ring-opened product.
| Possible Cause | Troubleshooting Step |
| Polymerization of the Thiirane | Reduce the concentration of the reactants. Add the thiirane slowly to the reaction mixture containing the nucleophile. Lower the reaction temperature. Avoid using an excess of strong acid or Lewis acid. |
| Desulfurization to Styrene | Use a milder nucleophile or less forcing reaction conditions (e.g., lower temperature). The choice of metal counter-ion for organometallic reagents can also influence the extent of desulfurization. |
| Incomplete Reaction | Increase the reaction time or temperature moderately. Ensure the nucleophile is sufficiently reactive. Consider using a catalyst to activate the thiirane. |
| Product Decomposition | Ensure the work-up procedure is appropriate and not too harsh. Some thiol products can be sensitive to oxidation. |
Issue 3: Formation of multiple unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, alcoholic solvents can act as nucleophiles in the presence of an acid catalyst. |
| Complex Reaction Pathways | The combination of catalyst and nucleophile may be opening up alternative reaction pathways. A thorough literature search for the specific combination of reagents is recommended. Consider simplifying the reaction system. |
| Impure Starting Materials | Ensure the (R)-phenylthiirane and the nucleophile are of high purity. Impurities can sometimes act as catalysts or participate in side reactions. |
Quantitative Data on Regioselectivity
The regioselectivity of the ring-opening of 2-phenylthiirane is highly dependent on the nucleophile and the reaction conditions. The following tables summarize available data and general trends.
Table 1: Regioselectivity of Ring-Opening with Amine Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Cα:Cβ Ratio | Reference (Analogous Systems) |
| Aniline | Yb(OTf)3 | CH2Cl2 | >95:5 | General trend for epoxides |
| Morpholine | Neat, 80 °C | - | Major Cα | General trend for epoxides |
| Benzylamine | Ti(OiPr)4 | Toluene | >95:5 | General trend for epoxides |
Table 2: Regioselectivity of Ring-Opening with Oxygen Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Cα:Cβ Ratio | Reference (Analogous Systems) |
| Methanol | H2SO4 | Methanol | Major Cα | General trend for epoxides |
| Phenol | BF3·OEt2 | Dichloromethane | >95:5 | General trend for epoxides |
| Water | Acidic | Water | Major Cα | General trend for epoxides |
Table 3: Regioselectivity of Ring-Opening with Carbon Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Cα:Cβ Ratio | Reference (Analogous Systems) |
| Me2CuLi | Ether | THF | Major Cβ | Gilman reagents on epoxides |
| PhMgBr | - | THF | Mixture | Grignard reagents on epoxides |
| Allyltributyltin | BF3·OEt2 | CH2Cl2 | Major Cα | Lewis acid catalysis |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Amine (Attack at Cα)
This protocol is adapted from general procedures for the ring-opening of epoxides.
-
To a solution of (R)-phenylthiirane (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, add a Lewis acid catalyst (e.g., Yb(OTf)3, 0.1 mmol).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the amine nucleophile (e.g., aniline, 1.2 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Mediated Ring-Opening with a Thiol (Attack at Cβ)
This protocol is adapted from general procedures for the ring-opening of thiiranes.
-
To a solution of the thiol nucleophile (e.g., thiophenol, 1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add a base (e.g., NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of (R)-phenylthiirane (1.0 mmol) in anhydrous THF (5 mL) dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing the regioselectivity of (R)-phenylthiirane ring-opening.
Caption: General experimental workflow for the ring-opening of (R)-phenylthiirane.
References
Technical Support Center: Cationic Polymerization of Phenylthiirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of phenylthiirane.
Troubleshooting Guides
Issue 1: Low Polymer Yield
Low polymer yield is a common issue that can be attributed to several factors, from the purity of reagents to the reaction conditions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Impure Monomer or Solvent | Purify phenylthiirane and the solvent immediately before use. Common purification methods include distillation over a suitable drying agent (e.g., CaH₂). | Removal of water and other nucleophilic impurities that can terminate the polymerization chain.[1] |
| Inefficient Initiation | Optimize the initiator concentration. Too little initiator will result in a low number of growing chains. Also, ensure the initiator is active and has not degraded. | An increased number of initiated polymer chains, leading to higher monomer conversion. |
| Chain Transfer Reactions | Minimize chain transfer by using a less reactive solvent and running the reaction at a lower temperature. Chain transfer to the monomer is inherent but can be influenced by reaction conditions. | Reduced premature termination of growing polymer chains, leading to higher molecular weight and yield. |
| Termination Reactions | Ensure the complete exclusion of water and other nucleophilic impurities from the reaction system. Use of a non-nucleophilic counter-ion from the initiator is also critical.[1] | Prevention of premature and irreversible termination of the propagating cationic species. |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
A high PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow Initiation | Choose an initiator that provides fast and efficient initiation compared to propagation. The use of a co-initiator can sometimes facilitate this. | All polymer chains start growing at approximately the same time, leading to a narrower molecular weight distribution. |
| Chain Transfer Reactions | Chain transfer to monomer, polymer, or solvent can initiate new chains of different lengths. Lowering the reaction temperature can reduce the rate of these side reactions.[2] | A more uniform growth of polymer chains and a lower PDI. |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the polymerization. Temperature gradients in the reactor can lead to different polymerization rates. | Consistent propagation rate for all growing chains, resulting in a more uniform polymer length. |
| Presence of Impurities | Impurities can act as unintended chain transfer agents or terminating agents. Rigorous purification of all reagents and glassware is essential. | Minimized side reactions that lead to uncontrolled chain growth and termination. |
Issue 3: Low Molecular Weight
Achieving a high molecular weight can be challenging due to various side reactions that limit chain growth.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chain Transfer to Monomer | This is an inherent side reaction. Lowering the monomer concentration or the reaction temperature can sometimes reduce its relative rate compared to propagation. | Longer polymer chains before termination by chain transfer occurs. |
| Chain Transfer to Solvent | Select a solvent with a low chain transfer constant. Halogenated solvents are common, but their reactivity should be considered. | Minimized termination of growing chains by the solvent. |
| High Initiator Concentration | A high concentration of initiator can lead to a large number of shorter polymer chains.[3] | Fewer growing chains that can achieve higher molecular weights before monomer depletion. |
| Termination by Impurities | As with other issues, the presence of water or other nucleophiles will terminate growing chains prematurely.[1] | Polymer chains that continue to grow until the monomer is consumed or a deliberate termination step is introduced. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cationic polymerization of phenylthiirane?
A1: The primary side reactions are chain transfer and termination.
-
Chain Transfer: This can occur to the monomer, the polymer backbone, or the solvent. Chain transfer to the monomer is often a significant limiting factor for achieving high molecular weight. It involves the abstraction of a proton from the growing polymer chain by a monomer molecule, which terminates the original chain and starts a new one.
-
Termination: This is the irreversible deactivation of the propagating cationic center. It is most commonly caused by nucleophilic impurities, such as water, or by the counter-ion of the initiator if it is sufficiently nucleophilic.[1]
Q2: How does temperature affect the cationic polymerization of phenylthiirane?
A2: Temperature has a significant impact on the polymerization. Generally, lower temperatures are preferred. This is because the activation energy for the propagation step is typically lower than that for the side reactions (chain transfer and termination). Therefore, at lower temperatures, the propagation reaction is favored, leading to higher molecular weights and narrower molecular weight distributions.[2]
Q3: What type of initiators are suitable for the cationic polymerization of phenylthiirane?
A3: Strong Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), and other Friedel-Crafts catalysts are commonly used as initiators.[4] The choice of initiator is crucial as its counter-ion should be non-nucleophilic to prevent premature termination of the growing polymer chains.[1] The efficiency of the initiator will also affect the overall polymerization kinetics and the properties of the resulting polymer.
Q4: Why is solvent selection important?
A4: The solvent plays a critical role in cationic polymerization. It must be able to dissolve the monomer and the resulting polymer, and it should be inert to the highly reactive cationic species. Solvents can also act as chain transfer agents, so a solvent with a low chain transfer constant is desirable for obtaining high molecular weight polymers. The polarity of the solvent can also influence the rate of polymerization and the nature of the propagating species (ion pairs vs. free ions).[1]
Q5: How can I control the stereoregularity of poly(phenylthiirane)?
A5: Achieving a stereoregular, or well-defined, structure in poly(phenylthiirane) is a key objective for controlling its properties.[5][6][7][8] This is typically achieved by carefully selecting the initiator and controlling the polymerization conditions (e.g., temperature, solvent) to favor a specific mode of monomer addition to the growing polymer chain. The use of specific catalysts can promote a desired stereochemical outcome. Minimizing side reactions is also crucial, as they can disrupt the regular polymer chain structure.
Experimental Protocols
General Protocol for Cationic Polymerization of Phenylthiirane
This is a general guideline and may require optimization based on specific experimental goals.
-
Purification of Reagents:
-
Phenylthiirane (styrene sulfide) should be distilled under reduced pressure from a suitable drying agent like calcium hydride (CaH₂) immediately before use.
-
The solvent (e.g., dichloromethane, CH₂Cl₂) should be dried and distilled according to standard procedures.
-
-
Reaction Setup:
-
All glassware must be rigorously cleaned and dried in an oven overnight.
-
The reaction should be assembled hot and allowed to cool under a stream of dry, inert gas (e.g., nitrogen or argon).
-
The reaction is typically carried out in a flask equipped with a magnetic stirrer and a septum for the introduction of reagents via syringe.
-
-
Polymerization:
-
The purified solvent and monomer are added to the reaction flask under an inert atmosphere.
-
The solution is then cooled to the desired reaction temperature (e.g., 0 °C, -20 °C, or lower) using a suitable cooling bath.
-
The initiator (e.g., BF₃·OEt₂) is then added dropwise via syringe.
-
The reaction is allowed to proceed for a predetermined time.
-
-
Termination and Isolation:
-
The polymerization is terminated by the addition of a nucleophilic quenching agent, such as methanol or ammonia in methanol.
-
The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Visualizations
Caption: Logical workflow of cationic polymerization and the impact of side reactions.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoregular poly(2-phenylthiirane) <i>via</i> cationic ring-opening polymerization [ouci.dntb.gov.ua]
- 8. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for poly((R)-phenylthiirane) to remove catalyst residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of poly((R)-phenylthiirane) to remove catalyst residues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalyst residues found in crude poly((R)-phenylthiirane)?
A1: Poly((R)-phenylthiirane) is typically synthesized via cationic ring-opening polymerization (CROP). Common catalysts used in this process include Lewis acids (e.g., boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄)) and protonic acids (e.g., sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄)). Consequently, residues of these acidic catalysts are the primary impurities.
Q2: Why is it crucial to remove catalyst residues from poly((R)-phenylthiirane)?
A2: The presence of catalyst residues can significantly impact the polymer's properties and performance in its final application. These residues can:
-
Affect the polymer's thermal stability and color.
-
Interfere with the polymer's electrical properties.
-
For biomedical and pharmaceutical applications, catalyst residues can be toxic and must be removed to ensure safety and biocompatibility.
Q3: What are the primary methods for purifying poly((R)-phenylthiirane)?
A3: The most common and effective methods for removing catalyst residues from poly((R)-phenylthiirane) are:
-
Precipitation: This involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving the catalyst residues dissolved in the solvent/non-solvent mixture.[]
-
Adsorption: This method involves passing a solution of the polymer through a column packed with an adsorbent material like neutral alumina, silica gel, or specialized ion-exchange resins that can trap the catalyst residues.[2]
-
Neutralization and Washing: For acidic catalyst residues, a neutralization step with a weak base followed by washing with deionized water can be employed.
Q4: How can I confirm that the catalyst residues have been successfully removed?
A4: Several analytical techniques can be used to quantify the level of residual catalyst:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting and quantifying trace amounts of metallic catalyst residues.
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used to determine the elemental composition of the polymer, including catalyst metals.
-
Ion Chromatography: This method can be used to detect and quantify ionic catalyst species.
Troubleshooting Guides
Problem 1: Low yield of purified polymer after precipitation.
| Possible Cause | Troubleshooting Step |
| Polymer is partially soluble in the non-solvent. | Select a non-solvent in which the polymer is completely insoluble. Test on a small scale first. |
| Precipitation is incomplete. | Ensure a sufficient volume of non-solvent is used (typically a 10-fold excess by volume is recommended). Cool the mixture on an ice bath to further decrease the polymer's solubility. |
| Fine polymer particles are passing through the filter. | Use a finer porosity filter paper or a membrane filter. Centrifugation to pellet the polymer before decanting the supernatant can also be effective.[3] |
| The polymer solution is too dilute. | Start with a more concentrated polymer solution to encourage the formation of larger aggregates upon precipitation. |
Problem 2: The purified polymer is discolored.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of colored catalyst species. | Repeat the purification step. For persistent color, consider using an adsorbent like activated carbon or passing a solution of the polymer through a short column of neutral alumina or silica gel.[2] |
| Thermal degradation of the polymer during drying. | Dry the purified polymer under vacuum at a lower temperature. |
| Oxidation of the polymer. | Dry and store the polymer under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Analysis shows significant catalyst residue remaining after purification.
| Possible Cause | Troubleshooting Step |
| Inefficient precipitation. | Optimize the solvent/non-solvent system. The chosen solvent should be a very good solvent for the polymer, and the non-solvent should be a very poor solvent for the polymer but a good solvent for the catalyst residue. Perform multiple precipitations (2-3 cycles).[4] |
| Catalyst is physically trapped within the precipitated polymer. | When adding the polymer solution to the non-solvent, do so dropwise while stirring vigorously to promote the formation of fine particles and minimize trapping of impurities.[4] |
| Adsorbent is saturated or inappropriate. | If using an adsorbent column, ensure you are using a sufficient amount of adsorbent for the quantity of catalyst. The polarity of the adsorbent should be appropriate for the catalyst being removed (e.g., acidic alumina for basic impurities, neutral or basic alumina for acidic residues). |
| Acidic catalyst residues are not fully neutralized. | If using a neutralization-wash procedure, ensure the pH of the aqueous phase is neutral after washing. Use a dilute basic solution (e.g., sodium bicarbonate) for neutralization, followed by multiple washes with deionized water. |
Quantitative Data on Purification Efficiency
The following table summarizes typical efficiencies for various purification techniques in removing catalyst residues from polymers synthesized via methods similar to cationic ring-opening polymerization.
| Purification Method | Catalyst Type | Polymer System (Example) | Initial Catalyst Concentration | Final Catalyst Concentration | Removal Efficiency (%) | Polymer Recovery (%) | Reference |
| Successive Precipitation (3x) | Organic Photoredox Catalyst | Poly(methyl methacrylate) | 7.3 mg/g | ~0.5 mg/g | 93% | ~63% | [5] |
| Adsorption (Silica Plug) with Oxidation | Organic Photoredox Catalyst | Poly(methyl methacrylate) | 7.3 mg/g | ~0.07 mg/g | 99% | ~79% | [5] |
| Adsorption (Alumina Column) | Copper-based ATRP Catalyst | Polystyrene | High (not specified) | < 50 ppm | > 99% | High | [2] |
| Ion-Exchange Resin | Copper-based ATRP Catalyst | Polystyrene | High (not specified) | < 10 ppm | > 99% | High | [2] |
| CO₂-laden Water Extraction | Zinc Glutarate | Poly(propylene carbonate) | 2450 ppm | ~245 ppm | ~90% | High | [6][7] |
Detailed Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes a general procedure for the purification of poly((R)-phenylthiirane) by precipitation.
Materials:
-
Crude poly((R)-phenylthiirane)
-
Solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran)
-
Non-solvent (e.g., methanol, ethanol, or hexanes)
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Beakers, magnetic stirrer, and stir bar
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Filter funnel and filter paper (or centrifuge and centrifuge tubes)
-
Vacuum oven
Procedure:
-
Dissolve the crude poly((R)-phenylthiirane) in a minimal amount of a suitable solvent to create a concentrated solution.
-
In a separate, larger beaker, place a volume of non-solvent that is at least 10 times the volume of the polymer solution.
-
With vigorous stirring, add the polymer solution dropwise to the non-solvent.
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A precipitate of the purified polymer should form immediately.
-
Continue stirring for 15-30 minutes after all the polymer solution has been added to ensure complete precipitation.
-
Collect the precipitated polymer by filtration. If the particles are too fine for filtration, use a centrifuge to pellet the polymer and then decant the supernatant.
-
Wash the collected polymer with a small amount of fresh non-solvent to remove any remaining dissolved impurities.
-
Repeat the dissolution and precipitation cycle 2-3 times for higher purity.[4]
-
Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Removal of Acidic Catalyst Residues using a Neutral Alumina Plug
This protocol is suitable for removing residual Lewis or protonic acid catalysts.
Materials:
-
Crude poly((R)-phenylthiirane) solution in a non-polar solvent (e.g., dichloromethane or toluene)
-
Neutral alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Glass column or a syringe with a frit
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Prepare a short column by plugging the bottom of a glass column or syringe with cotton or glass wool.
-
Add a layer of sand (optional, to create a flat base).
-
Fill the column with a slurry of neutral alumina in the same solvent used to dissolve the polymer. Allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.
-
Carefully add the crude polymer solution to the top of the alumina column.
-
Allow the solution to pass through the alumina bed under gravity or with gentle positive pressure (e.g., using a syringe plunger or a nitrogen line).
-
Collect the eluate, which contains the purified polymer.
-
Wash the column with additional fresh solvent to ensure all the polymer has been eluted.
-
Combine the eluates and remove the solvent under reduced pressure to obtain the purified polymer.
-
The purified polymer can be further purified by precipitation as described in Protocol 1.
Visualizations
Caption: Workflow for Polymer Purification by Precipitation.
Caption: Workflow for Catalyst Removal using Adsorption Chromatography.
References
- 2. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Optimizing initiator concentration for controlled thiirane polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in the controlled ring-opening polymerization (ROP) of thiiranes, with a specific focus on optimizing initiator concentration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the initiator in controlled thiirane polymerization?
In controlled polymerization, the initiator's primary role is to generate the active species that begins the polymer chain growth. In anionic ring-opening polymerization (AROP), a common method for thiiranes, the initiator is typically a nucleophile that attacks the carbon of the thiirane ring, opening it and creating a propagating thiolate anion. For a "living" or controlled process, all initiator molecules should react rapidly and simultaneously, ensuring that all polymer chains start growing at the same time. This allows for precise control over the final polymer's molecular weight and results in a narrow molecular weight distribution.
Q2: How does initiator concentration directly influence the polymer's molecular weight?
The number-average molecular weight (Mn) of the resulting polymer is inversely proportional to the initial concentration of the initiator, assuming all monomer is consumed. The theoretical molecular weight (Mn,th) can be calculated using the following formula:
-
Mn,th = ([M]₀ / [I]₀) * MW_monomer + MW_initiator
Where:
-
[M]₀ is the initial molar concentration of the monomer.
-
[I]₀ is the initial molar concentration of the initiator.
-
MW_monomer is the molecular weight of the monomer.
-
MW_initiator is the molecular weight of the initiator.
Therefore, a lower initiator concentration (a higher monomer-to-initiator ratio, [M]/[I]) will result in longer polymer chains and a higher molecular weight.
Q3: What are common types of initiators used for the controlled polymerization of thiiranes?
The choice of initiator depends on the desired polymerization mechanism (anionic or cationic).
-
Anionic ROP: Nucleophilic initiators are used. Common examples include thiolates (generated from thiols and a base), organometallic reagents (like alkyllithiums), and alkoxides. Anionic polymerization is often preferred for achieving a high degree of control.[1]
-
Cationic ROP: Electrophilic initiators, such as Brønsted acids or Lewis acids, are employed to activate the thiirane monomer.[2][3] While effective, controlling cationic polymerizations can be more challenging due to the potential for side reactions like chain transfer.[3]
Q4: Is there an ideal monomer-to-initiator ([M]/[I]) ratio to use?
There is no single "ideal" ratio; it is determined entirely by the target molecular weight for your application. The key is to select a ratio that aligns with your desired Mn based on the formula provided in Q2. Experiments are often run at various [M]/[I] ratios to confirm the "living" nature of the polymerization, which is demonstrated by a linear relationship between the obtained Mn and the [M]/[I] ratio.[4]
Troubleshooting Guide
Problem: The final molecular weight (Mn) is significantly different from the theoretical value.
-
Possible Cause 1: Inefficient Initiation. Not all initiator molecules may be successfully starting a polymer chain. This can happen if the initiator is partially decomposed or if impurities in the reaction mixture consume a portion of it. This leads to fewer growing chains than expected, resulting in a higher Mn than the theoretical value.
-
Solution: Ensure the initiator is pure and handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques). Consider using a more robust initiator or adding a co-catalyst if applicable.
-
-
Possible Cause 2: Presence of Impurities. Water, oxygen, or other protic impurities in the monomer or solvent can act as terminating or chain transfer agents, stopping chain growth prematurely. This results in a lower Mn than theoretically predicted.
Problem: The polydispersity index (PDI or Đ) is high (e.g., > 1.3).
-
Possible Cause 1: Slow Initiation. If the rate of initiation is slower than the rate of propagation, chains will start growing at different times, leading to a broad distribution of chain lengths and a high PDI.
-
Solution: Select an initiator/catalyst system known for rapid initiation with your specific monomer. Adjusting the temperature may also increase the initiation rate, but be cautious as it can also increase side reactions.
-
-
Possible Cause 2: Chain Transfer Reactions. The active propagating center can react with the monomer, solvent, or another polymer chain, terminating one chain while initiating a new one. This is a common issue in cationic polymerizations and leads to a loss of control and broad PDI.[7]
-
Solution: For anionic systems, ensure high purity of all reagents. For cationic systems, conducting the polymerization at lower temperatures can suppress chain transfer.
-
-
Possible Cause 3: Oxidative Coupling. For thiol- or thiolate-based systems, exposure to air can cause oxidative coupling of the active chain ends, leading to chain doubling and broadening of the molecular weight distribution.[4]
-
Solution: Maintain a strictly inert atmosphere (N₂ or Ar) throughout the entire experiment, including termination and workup. Capping the polymer chain ends with a suitable agent can prevent this issue.[4]
-
Problem: The polymerization fails to start or proceeds very slowly.
-
Possible Cause 1: Inactive Initiator. The initiator may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of initiator or re-purify the existing stock. Always store sensitive initiators under the recommended conditions (e.g., cold, dark, inert atmosphere).
-
-
Possible Cause 2: Presence of an Inhibitor. Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage.
-
Solution: Remove inhibitors from the monomer before use, typically by distillation or passing it through a column of a suitable adsorbent like basic alumina.
-
Quantitative Data Summary
The relationship between the monomer-to-initiator ratio ([M]/[I]), the theoretical molecular weight (Mn,th), the experimentally determined molecular weight (Mn,SEC), and the polydispersity (Đ) is crucial for controlled polymerization. The following data, adapted from a study on the anionic ROP of a carbazole-containing thiirane, illustrates this relationship.
| Entry | [M]/[I] Ratio | Mn,th ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 25 / 1 | 6,800 | 4,900 | 1.22 |
| 2 | 50 / 1 | 13,500 | 9,100 | 1.23 |
| 3 | 75 / 1 | 20,200 | 12,500 | 1.25 |
| 4 | 100 / 1 | 26,900 | 15,200 | 1.28 |
| (Data adapted from a study on (9-carbazolylmethyl)thiirane polymerization in THF with a C6H13SH/TBD initiating system.[4]) |
This table demonstrates that as the [M]/[I] ratio increases, the resulting molecular weight also increases, which is a key indicator of a controlled polymerization process.[4]
Key Experimental Protocols
Below is a generalized protocol for the controlled anionic ring-opening polymerization of a thiirane monomer under inert conditions.
1. Materials and Reagent Purification
-
Monomer (e.g., Propylene Sulfide): Stir over calcium hydride (CaH₂) for 24 hours, then vacuum distill into a flame-dried flask for storage in a glovebox.
-
Solvent (e.g., Tetrahydrofuran, THF): Purify using a solvent purification system (e.g., passing through activated alumina columns) or by refluxing over sodium/benzophenone followed by distillation under argon.
-
Initiator (e.g., Hexanethiol): Degas and store under an inert atmosphere. If using an organometallic initiator, ensure it is titrated before use.
-
Catalyst (if applicable, e.g., TBD): Purify by sublimation or recrystallization and store in a glovebox.
2. Polymerization Procedure
-
Setup: Assemble all glassware (e.g., Schlenk flask with a magnetic stir bar) and flame-dry under vacuum. Allow to cool under a positive pressure of dry argon or nitrogen.
-
Reagent Addition: In a glovebox or via syringe under an inert atmosphere, add the desired amount of purified solvent to the reaction flask.
-
Initiation: Add the initiator (e.g., hexanethiol) and catalyst (e.g., TBD) to the solvent. Stir for several minutes to allow for the formation of the active initiating species.
-
Propagation: Rapidly inject the purified thiirane monomer into the stirring solution. The reaction is often exothermic; maintain a constant temperature using a water or oil bath.
-
Monitoring: To track the reaction kinetics, aliquots can be withdrawn at specific time intervals using a gas-tight syringe and immediately quenched (e.g., with a small amount of acid) for analysis by NMR (to determine conversion) and SEC/GPC (to determine Mn and Đ).
-
Termination: Once the desired conversion is reached (or the monomer is fully consumed), terminate the polymerization by adding a quenching agent (e.g., degassed methanol or a solution of trifluoroacetic anhydride to cap the ends).[4]
3. Polymer Isolation and Purification
-
Precipitation: Concentrate the reaction mixture under reduced pressure. Precipitate the polymer by slowly adding the concentrated solution to a vigorously stirring non-solvent (e.g., cold methanol or hexane).[]
-
Filtration: Collect the precipitated polymer by filtration.
-
Washing & Drying: Wash the polymer several times with the non-solvent to remove any residual monomer or initiator. Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
Visual Guides and Workflows
References
- 1. Study of the reactivity of thiiranes. Thiirane kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]
- 2. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. elib.bsu.by [elib.bsu.by]
- 5. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. chemrxiv.org [chemrxiv.org]
Effect of monomer purity on the stereoregularity of poly(phenylthiirane)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of stereoregular poly(phenylthiirane). The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of monomer purity in achieving high stereoregularity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stereoregularity of poly(phenylthiirane)?
The stereoregularity of poly(phenylthiirane), particularly its isotacticity, is predominantly influenced by the enantiomeric purity of the phenylthiirane monomer. The use of enantiomerically pure monomer is crucial for achieving high stereoregularity in the resulting polymer.[1][2] Cationic ring-opening polymerization of enantiopure phenylthiirane has been shown to produce poly(phenylthiirane) with a high degree of isotacticity.
Q2: What type of polymerization is most effective for synthesizing stereoregular poly(phenylthiirane)?
Cationic ring-opening polymerization is a highly effective method for producing stereoregular poly(phenylthiirane).[1][2] This technique allows for precise control over the polymerization process, minimizing side reactions that can lead to a loss of stereoregularity.
Q3: What are the common impurities in phenylthiirane monomer that can affect polymerization?
Common impurities in phenylthiirane monomer include residual reactants from its synthesis (e.g., styrene oxide, thiourea), solvents, and water. Water is particularly detrimental in cationic polymerizations as it can act as a chain transfer agent, leading to lower molecular weights and a broader molecular weight distribution. Other nucleophilic impurities can also interfere with the cationic active centers, reducing polymerization efficiency and stereocontrol.
Q4: How is the stereoregularity of poly(phenylthiirane) typically characterized?
The stereoregularity of poly(phenylthiirane) is most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Both ¹H and ¹³C NMR can be used to analyze the tacticity of the polymer by examining the chemical shifts and splitting patterns of the polymer backbone and phenyl side-chain signals. These spectra can be used to quantify the percentage of isotactic, syndiotactic, and atactic triads in the polymer chain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Monomer Impurities: Presence of water or other nucleophiles terminating the polymerization. - Inefficient Initiator: The chosen initiator may not be effective under the reaction conditions. - Low Monomer Purity: Impurities can inhibit the initiator or react with the growing polymer chains. | - Rigorous Monomer and Solvent Purification: Ensure all reagents are thoroughly dried and purified immediately before use. - Optimize Initiator System: Experiment with different cationic initiators (e.g., Lewis acids) and co-initiators. - Verify Monomer Purity: Use techniques like GC-MS or NMR to confirm the purity of the monomer. |
| Low Stereoregularity (Low Isotacticity) | - Low Enantiomeric Excess of Monomer: The starting phenylthiirane monomer is not enantiomerically pure. - Side Reactions: Chain transfer or termination reactions are disrupting the stereospecific propagation. - Inappropriate Reaction Temperature: Temperature can influence the stereoselectivity of the polymerization. | - Purify Chiral Monomer: Use chiral chromatography (HPLC or SFC) to enrich the enantiomeric excess of the monomer. - Strict Anhydrous Conditions: Ensure the reaction is carried out under an inert atmosphere with rigorously dried reagents and glassware. - Optimize Reaction Temperature: Cationic polymerizations are often performed at low temperatures to enhance stereocontrol.[6] |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | - Chain Transfer Reactions: Impurities like water can act as chain transfer agents. - Slow Initiation: If the initiation rate is slower than the propagation rate, it can lead to a broad PDI. - Termination Reactions: Premature termination of polymer chains. | - Purification: Rigorous purification of monomer and solvent to remove chain transfer agents. - Choice of Initiator/Co-initiator: Select an initiator system that provides a fast and efficient initiation step. - Control Reaction Conditions: Maintain a constant temperature and ensure efficient stirring to promote uniform chain growth. |
| Inconsistent Results Between Batches | - Variability in Monomer Purity: Inconsistent purity of the phenylthiirane monomer from batch to batch. - Atmospheric Moisture: Contamination from atmospheric moisture during reaction setup. - Inconsistent Reagent Handling: Variations in the handling and dispensing of sensitive reagents. | - Standardize Purification Protocol: Implement a consistent and validated protocol for monomer purification. - Use of a Glovebox or Schlenk Line: Perform all manipulations of anhydrous and air-sensitive reagents in a controlled inert atmosphere. - Develop Standard Operating Procedures (SOPs): Ensure all experimental steps are performed consistently. |
Data Presentation
Effect of Phenylthiirane Monomer Enantiomeric Excess on Poly(phenylthiirane) Isotacticity
While direct quantitative data correlating varying enantiomeric excess (ee) of phenylthiirane to the resulting isotacticity of poly(phenylthiirane) is not extensively tabulated in the available literature, the principle of stereospecific polymerization dictates a strong positive correlation. The following table provides a representative illustration of this expected relationship based on studies of similar chiral monomers.
| Enantiomeric Excess (ee) of Phenylthiirane Monomer (%) | Expected Isotacticity of Poly(phenylthiirane) (%) |
| < 50 (racemic) | ~50 (atactic) |
| 75 | > 70 |
| 90 | > 85 |
| 95 | > 90 |
| > 99 | > 95 |
Note: The expected isotacticity values are illustrative and based on the established principles of stereospecific polymerization. Actual results may vary depending on the specific initiator system and reaction conditions used.
Experimental Protocols
Purification of Phenylthiirane Monomer
Objective: To obtain high-purity phenylthiirane with a high enantiomeric excess.
Methodology:
-
Initial Distillation:
-
The crude phenylthiirane monomer is first purified by vacuum distillation to remove non-volatile impurities and residual solvents.
-
The distillation should be performed under reduced pressure to avoid thermal decomposition of the thiirane ring.
-
-
Chiral Separation (for enantiomerically pure monomer):
-
For achieving high stereoregularity, the distilled phenylthiirane is subjected to chiral separation using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.[][][9]
-
The choice of chiral column and mobile phase will depend on the specific equipment and should be optimized for baseline separation of the enantiomers.
-
-
Final Purification and Drying:
-
The collected enantiomerically pure fraction is then dried over a suitable drying agent (e.g., calcium hydride) and distilled under vacuum one final time immediately before use to ensure the removal of any residual water or solvent.
-
Cationic Ring-Opening Polymerization of Phenylthiirane
Objective: To synthesize highly isotactic poly(phenylthiirane) from enantiomerically pure monomer.
Methodology:
-
Reaction Setup:
-
All glassware should be flame-dried under vacuum and the reaction assembled under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.
-
-
Solvent and Monomer Preparation:
-
Anhydrous solvent (e.g., dichloromethane) is cannulated into the reaction flask.
-
The purified, enantiomerically pure phenylthiirane monomer is then added to the solvent via syringe.
-
-
Initiation:
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C) in a suitable cooling bath.
-
The initiator (e.g., a solution of a Lewis acid such as boron trifluoride etherate, BF₃·OEt₂) is added dropwise to the stirred monomer solution.
-
-
Polymerization:
-
The reaction is allowed to proceed at the set temperature for a predetermined time, with constant stirring. The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity of the solution.
-
-
Termination and Isolation:
-
The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Determination of Stereoregularity by NMR Spectroscopy
Objective: To quantify the isotacticity of the synthesized poly(phenylthiirane).
Methodology:
-
Sample Preparation:
-
A sample of the purified polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Analysis:
-
Spectral Interpretation:
-
The tacticity of the polymer is determined by analyzing the signals corresponding to the methine protons or carbons in the polymer backbone.
-
In an isotactic polymer, the stereocenters have the same configuration, leading to specific chemical shifts and coupling patterns. In contrast, atactic and syndiotactic polymers will exhibit different spectral features.
-
The relative integrals of the peaks corresponding to isotactic, syndiotactic, and atactic sequences are used to calculate the percentage of each.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of stereoregular poly(phenylthiirane).
Caption: Key factors influencing the stereoregularity of poly(phenylthiirane).
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoregular poly(2-phenylthiirane) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. measurlabs.com [measurlabs.com]
- 4. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
Troubleshooting low yields in the enantioselective polymerization of thiiranes
Welcome to the technical support center for the enantioselective polymerization of thiiranes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and enantioselectivity in thiirane polymerization?
A1: The success of enantioselective thiirane polymerization hinges on several key factors:
-
Monomer Purity: Thiirane monomers are susceptible to side reactions, and impurities can act as terminating agents or inhibitors.[1] Rigorous purification of the monomer is crucial.
-
Catalyst Activity and Chirality: The choice of a chiral catalyst is fundamental for achieving high enantioselectivity. Catalyst deactivation or the presence of impurities can significantly lower both yield and stereocontrol.
-
Reaction Conditions: Temperature, solvent, and monomer concentration play a significant role. Optimization of these parameters is often necessary for each specific monomer-catalyst system.[2][3]
-
Initiator and Cocatalyst: The nature and purity of the initiator and any cocatalysts used are critical for efficient initiation and propagation.
Q2: How can I purify my thiirane monomer effectively?
A2: Monomer purity is paramount for successful polymerization. A common and effective purification method involves drying the monomer over a suitable drying agent followed by distillation under reduced pressure. It is essential to handle purified monomers under an inert atmosphere to prevent contamination.
Q3: What are common side reactions that can lead to low polymer yields?
A3: Several side reactions can compete with the desired polymerization, leading to lower yields. These include:
-
Desulfurization: Thiiranes can thermally decompose to the corresponding alkene and elemental sulfur, a reaction that can be more pronounced at elevated temperatures.[4]
-
Oligomerization: Inefficient initiation or chain transfer reactions can lead to the formation of low molecular weight oligomers instead of high polymer.
-
Reaction with Impurities: Protic impurities such as water or alcohols can react with the propagating chain ends, leading to termination.
Q4: How does the monomer-to-initiator ratio affect the polymerization?
A4: The monomer-to-initiator ratio ([M]/[I]) is a critical parameter that influences the molecular weight of the resulting polymer. In a living polymerization, the degree of polymerization is directly proportional to the [M]/[I] ratio.[5] An incorrect ratio can lead to either incomplete monomer conversion or the formation of polymers with lower than desired molecular weights. While a higher initiator concentration can increase the rate of polymerization, it may also lead to a lower molecular weight and potentially broader molecular weight distribution if not carefully controlled.[6][7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the enantioselective polymerization of thiiranes.
Problem 1: Low or No Polymer Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | - Ensure the catalyst was stored under inert conditions and is not expired.- Prepare a fresh batch of the catalyst.- Verify the catalyst's structure and purity using appropriate analytical techniques (e.g., NMR, elemental analysis). |
| Monomer Impurities | - Repurify the monomer by drying and distillation immediately before use.- Ensure all glassware is rigorously dried to remove traces of water.- Use freshly distilled, anhydrous solvents.[8] |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Some polymerizations require low temperatures to suppress side reactions, while others need elevated temperatures for efficient initiation.[2] |
| Inefficient Initiation | - Verify the purity and concentration of the initiator.- Consider using a more efficient initiator or adding a cocatalyst to enhance initiation. |
| Presence of Oxygen | - Perform the entire experiment under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. |
Problem 2: Low Enantioselectivity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Racemic or Impure Chiral Catalyst | - Confirm the enantiomeric purity of the chiral catalyst or ligand used in its synthesis.- Recrystallize or purify the catalyst to remove any achiral impurities. |
| Suboptimal Reaction Temperature | - Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[3] |
| Inappropriate Solvent | - The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. Screen a range of anhydrous solvents to find the optimal one. |
| Chain-End Control Mechanism | - If the polymerization proceeds via a chain-end control mechanism, the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next. In such cases, the enantioselectivity may be lower. Consider catalysts that operate under an enantiomorphic site control mechanism for higher stereoselectivity.[9] |
Experimental Protocols
Protocol 1: General Procedure for Monomer Purification (Propylene Sulfide)
-
Drying: Stir propylene sulfide over calcium hydride (CaH₂) under an inert atmosphere for at least 24 hours at room temperature.
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases.
-
Distillation: Transfer the dried and degassed monomer to a clean, dry distillation apparatus via cannula or vacuum transfer.
-
Collection: Distill the propylene sulfide under reduced pressure, collecting the fraction that boils at the correct temperature. The purified monomer should be stored under an inert atmosphere and used immediately.
Protocol 2: Representative Enantioselective Polymerization of Propylene Sulfide using a Chiral Salen-Cobalt Catalyst
This protocol is a general guideline and may require optimization for specific catalyst systems.
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the chiral salen-cobalt(II) complex in anhydrous toluene.
-
Initiation: Add the appropriate initiator (e.g., a protic initiator like a chiral alcohol for conversion to the active Co(III) species) and stir the solution for the recommended time to form the active catalyst.
-
Polymerization: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). Add the freshly purified and chilled propylene sulfide monomer dropwise to the stirred catalyst solution.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as NMR spectroscopy or polarimetry to determine monomer conversion and the enantiomeric excess of the remaining monomer.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as acidified methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.[10][11]
Data Presentation
Table 1: Effect of Solvent on the Yield and Enantioselectivity in the Polymerization of a Thiirane Monomer
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 85 | 92 |
| Dichloromethane | 9.1 | 92 | 88 |
| Tetrahydrofuran (THF) | 7.5 | 95 | 85 |
| Diethyl Ether | 4.3 | 78 | 95 |
Note: The data presented are representative and will vary depending on the specific monomer, catalyst, and other reaction conditions.
Visualizations
Troubleshooting Workflow for Low Polymer Yield
Caption: A decision tree for troubleshooting low polymer yield.
Simplified Reaction Pathway for Enantioselective Thiirane Polymerization
Caption: A simplified workflow of enantioselective thiirane polymerization.
References
- 1. Evaluation of the Reactivity of Methanol and Hydrogen Sulfide Residues with the Ziegler–Natta Catalyst during Polypropylene Synthesis and Its Effects on Polymer Properties [mdpi.com]
- 2. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The thermal decomposition of thiirane: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Highly Sustainable Ring-Opening Polymerization via Resonant Acoustic Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Living polymerizations of propylene sulfide initiated with potassium xanthates characterized by unprecedentedly high propagation rates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Recent advances in enantioselective ring-opening polymerization and copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
Managing the stability and storage of (R)-phenylthiirane monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and storage of (R)-phenylthiirane.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with (R)-phenylthiirane?
A1: The primary stability concern for (R)-phenylthiirane, like other thiiranes (episulfides), is its susceptibility to ring-opening polymerization. Due to the inherent strain in the three-membered ring, the monomer can polymerize via cationic, anionic, or coordination mechanisms. This can be initiated by trace impurities such as acids, bases, or certain metals. A secondary concern is desulfurization to form styrene, particularly at elevated temperatures.
Q2: What are the ideal storage conditions for (R)-phenylthiirane?
A2: To maximize shelf life and maintain purity, (R)-phenylthiirane should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. Avoid freezing, as this can cause crystallization and potential moisture condensation upon thawing.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture ingress.
-
Light: Protect from light by storing in an amber vial or a light-blocking outer container.
-
Container: Use a clean, dry, and tightly sealed container made of an inert material like borosilicate glass.
Q3: Can I use a polymerization inhibitor with (R)-phenylthiirane?
A3: Yes, the use of a polymerization inhibitor is recommended for long-term storage. Radical inhibitors are commonly used for reactive monomers. For sulfur-containing monomers, a common choice is a hindered phenol derivative. It is crucial to ensure the chosen inhibitor is compatible with your downstream application and can be removed if necessary.
Q4: How can I detect degradation of my (R)-phenylthiirane sample?
A4: Degradation can be detected through several methods:
-
Visual Inspection: An increase in viscosity or the presence of solid precipitates can indicate polymerization.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Changes in the proton or carbon NMR spectrum, such as the appearance of broad signals corresponding to a polymer, can indicate degradation.
-
FT-IR Spectroscopy: The disappearance or weakening of the characteristic thiirane ring vibrations can suggest ring-opening.
-
-
Chromatographic Analysis:
-
Gas Chromatography (GC): A decrease in the peak area of the monomer and the appearance of new peaks can indicate the formation of degradation products. This is a highly effective method for purity assessment.[1]
-
Size Exclusion Chromatography (SEC): This technique can be used to detect the formation of oligomers or polymers.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased viscosity or solidification of the monomer. | Spontaneous polymerization. | Discard the material safely according to your institution's guidelines. Do not attempt to use polymerized monomer. Review storage conditions and consider adding a polymerization inhibitor to new batches. |
| Inconsistent experimental results. | Partial degradation of the monomer leading to lower effective concentration or interfering byproducts. | Re-purify the monomer before use via distillation or column chromatography under inert atmosphere. Confirm purity using GC or NMR. |
| Formation of a white precipitate. | This could be a polymer or an insoluble degradation product. | Isolate the precipitate and analyze if necessary to understand the degradation pathway. Dispose of the remaining monomer. |
| Discoloration of the monomer. | Presence of impurities or slow decomposition. | Purify the monomer before use. If discoloration persists in properly stored material, contact the supplier. |
Stability and Storage Data
Table 1: Recommended Storage Conditions for (R)-Phenylthiirane
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions, including polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |
| Light | Protected from light (Amber vial) | Prevents light-induced degradation or polymerization. |
| Inhibitor | Optional, but recommended for long-term storage | Scavenges free radicals that can initiate polymerization. |
Table 2: Factors Affecting the Stability of (R)-Phenylthiirane
| Factor | Effect on Stability | Mechanism |
| Temperature | Decreases stability with increasing temperature. | Higher temperatures provide the activation energy for polymerization and desulfurization. |
| Light | Can decrease stability. | UV light can generate radicals that may initiate polymerization. |
| Acids/Bases | Significantly decreases stability. | Act as catalysts for cationic and anionic ring-opening polymerization, respectively. |
| Moisture | Can decrease stability. | Water can act as an initiator for certain types of polymerization. |
| Oxygen | Can lead to oxidation products. | While radical inhibitors often require trace oxygen to be effective, high concentrations can lead to unwanted side reactions. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of (R)-Phenylthiirane
Objective: To assess the stability of (R)-phenylthiirane under elevated temperature conditions.
Methodology:
-
Aliquots of a freshly purified batch of (R)-phenylthiirane are placed into several clean, dry vials under an inert atmosphere.
-
A baseline sample (T=0) is analyzed immediately for purity via Gas Chromatography (GC).
-
The remaining vials are placed in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C).
-
At specified time points (e.g., 1 week, 2 weeks, 4 weeks), a vial from each temperature is removed.
-
The samples are allowed to cool to room temperature and are then analyzed for purity by GC.
-
The percentage of remaining (R)-phenylthiirane is plotted against time for each temperature to determine the degradation rate.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of an (R)-phenylthiirane sample.
Methodology:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dilute a small amount of the (R)-phenylthiirane in a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percentage of the main peak corresponding to (R)-phenylthiirane.
Visualizations
Caption: Potential degradation pathways for (R)-phenylthiirane.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for monomer instability.
References
Technical Support Center: Catalyst Deactivation and Trapping in Thiophene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation and trapping during thiophene polymerization.
Frequently Asked Questions (FAQs)
Q1: My thiophene polymerization using a Nickel catalyst has stalled, resulting in low molecular weight oligomers or only dimers. What is the likely cause?
A1: A common issue with Nickel-catalyzed thiophene polymerization, particularly with fused thiophene monomers like thieno[3,2-b]thiophene, is catalyst trapping. The prevailing mechanism suggests that the Ni(0) catalyst undergoes oxidative insertion into a C-S bond of the thiophene ring, forming a stable Ni(II) complex.[1] This complex is an off-cycle species that is unable to re-enter the catalytic cycle, effectively "trapping" the catalyst and halting polymerization.[1] Previously, it was thought that a stable Ni(0) π-complex with the electron-rich thiophene ring was the cause, but recent evidence points towards the C-S insertion mechanism.[1]
Q2: I am observing a broad polydispersity (PDI) in my polythiophene synthesis. Could this be related to catalyst deactivation?
A2: Yes, a broad PDI can be an indicator of issues with catalyst stability and control over the polymerization. If the catalyst deactivates or detaches from the growing polymer chain prematurely, it can lead to multiple initiation events and uncontrolled chain growth, resulting in a broader distribution of polymer chain lengths. In catalyst-transfer polymerization (CTP), the catalyst is supposed to remain associated with the growing chain end.[2] If this association is weak or disrupted by side reactions, it can lead to a loss of the "living" character of the polymerization and, consequently, a higher PDI.
Q3: Are Palladium catalysts a better alternative to Nickel catalysts for thiophene polymerization?
A3: Palladium catalysts can be a viable alternative, especially for thiophene monomers that are problematic for Nickel catalysts. For instance, in the polymerization of thieno[3,2-b]thiophene, Pd catalysts have been shown to produce oligomers and polymers, whereas Ni catalysts only yield dimers due to catalyst trapping.[1] However, the choice of catalyst is highly dependent on the specific thiophene monomer, desired polymer properties, and reaction conditions. While Pd catalysts may offer broader monomer scope in some cases, Ni catalysts are often preferred for their lower cost and high activity in the polymerization of simple 3-alkylthiophenes.[2]
Q4: What is the effect of the thiophene monomer structure on catalyst deactivation?
A4: The structure of the thiophene monomer plays a crucial role in catalyst stability. Fused thiophene rings, as seen in thieno[3,2-b]thiophene, are more prone to cause catalyst trapping with Ni catalysts due to the facile C-S bond insertion.[1] The electronic properties of substituents on the thiophene ring can also influence catalyst performance. Electron-donating groups can increase the electron density of the thiophene ring, potentially strengthening the interaction with the catalyst, which can be either beneficial for the polymerization or lead to more stable, trapped intermediates. Steric hindrance from bulky substituents can also affect the approach of the monomer to the catalyst center and influence the polymerization kinetics.
Q5: Can I regenerate my deactivated Nickel or Palladium catalyst after thiophene polymerization?
A5: Catalyst regeneration in the context of homogeneous thiophene polymerization is not a straightforward process and is not commonly reported in the literature. The deactivation often involves the formation of stable, soluble metal complexes that are difficult to convert back to the active catalytic species under polymerization conditions. For heterogeneous catalysts, regeneration procedures like calcination to burn off organic residues are more common but are not applicable to these homogeneous systems. Research on the regeneration of specific Ni and Pd complexes used in thiophene polymerization is limited. In most laboratory-scale syntheses, the catalyst is used in small quantities and is not recovered or regenerated.
Troubleshooting Guides
Problem 1: Low Polymer Yield and/or Low Molecular Weight
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation/Trapping | 1. Switch Catalyst Metal: If using a Ni catalyst with a complex thiophene monomer, consider switching to a Pd-based catalyst (e.g., Pd(dppf)Cl₂). 2. Modify Ligands: For Ni catalysts, using more electron-donating or sterically bulky phosphine ligands can sometimes improve stability and prevent trapping. | 1. A successful switch to a Pd catalyst may result in the formation of higher molecular weight polymer where the Ni catalyst failed. 2. Improved ligand design can lead to higher yields and molecular weights by stabilizing the active catalyst. |
| Inefficient Initiation | 1. Ensure Complete Grignard Formation: In Kumada Catalyst-Transfer Polymerization (KCTP), ensure the Grignard reagent has been fully formed before adding the catalyst. Use of freshly prepared Grignard reagents is recommended. 2. Check Catalyst Pre-activation (if applicable): Some protocols require the pre-activation of the catalyst. Ensure this step is performed correctly. | 1. Proper initiation is crucial for achieving the targeted molecular weight and a narrow PDI. 2. A properly activated catalyst will lead to a more efficient and controlled polymerization. |
| Chain Transfer/Termination Reactions | 1. Purify Monomer and Solvents: Impurities in the monomer or solvent can act as chain transfer or terminating agents. Ensure all reagents and solvents are rigorously purified and dried. 2. Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the polymerization at a lower temperature. | 1. Removal of impurities will minimize unwanted side reactions, leading to better control over the polymerization. 2. A lower reaction temperature may suppress chain transfer and termination, resulting in higher molecular weight and a narrower PDI. |
Problem 2: Polymerization Stalls or Proceeds Very Slowly
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Trapping | 1. In-situ Reaction Monitoring: Use ³¹P NMR spectroscopy to monitor the catalyst species during the polymerization. The appearance of new, stable phosphorus signals may indicate the formation of a trapped catalyst species. 2. Small-Molecule Model Reactions: React the catalyst with a stoichiometric amount of the monomer or a model thiophene compound and analyze the products by NMR and mass spectrometry to identify potential trapping intermediates. | 1. ³¹P NMR can provide direct evidence of catalyst deactivation pathways. 2. Model studies can help elucidate the structure of the trapped species and confirm the deactivation mechanism. |
| Inhibitors in the Reaction Mixture | 1. Thoroughly Clean Glassware: Ensure all glassware is rigorously cleaned and dried to remove any potential inhibitors. 2. Use High-Purity Reagents: Traces of oxygen, water, or other impurities can inhibit the catalyst. Use freshly distilled solvents and high-purity monomers. | 1. A clean reaction setup is essential for reproducible results. 2. The absence of inhibitors will allow the polymerization to proceed at its expected rate. |
Data Presentation
Table 1: Comparison of Polymer Yield and Molecular Weight for Poly(3-hexylthiophene) (P3HT) with Different Catalysts
| Catalyst | Monomer/Catalyst Ratio | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| Ni(dppp)Cl₂ | 100 | 85 | 15.2 | 1.37 | [3] |
| Ni(dppp)Cl₂ | 200 | 67 | 61.1 | 1.50 | [3] |
| Ni(dppp)Cl₂ | 333 | 58 | 72.3 | 1.50 | [3] |
| Pd(dppf)Cl₂ | Not Specified | 61 | - | - | [1] |
| Ni(IPr)(acac)₂ | Not Specified | - | up to 350 | - | [4] |
Note: This table is a compilation of data from different sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: General Procedure for In-situ ³¹P NMR Monitoring of Thiophene Polymerization
Objective: To monitor the state of the phosphine-ligated catalyst during polymerization to identify the formation of off-cycle or trapped species.
Materials:
-
Anhydrous, deuterated solvent (e.g., THF-d₈)
-
Thiophene monomer (purified and dried)
-
Grignard reagent (e.g., i-PrMgCl in THF)
-
Phosphine-ligated Ni or Pd catalyst (e.g., Ni(dppp)Cl₂)
-
NMR tubes with J. Young valve or similar airtight seal
-
Internal standard for ³¹P NMR (optional, e.g., triphenylphosphine oxide)
Procedure:
-
Prepare the Monomer Solution: In a glovebox, dissolve the thiophene monomer in the deuterated solvent in an NMR tube.
-
Grignard Metathesis: Add the Grignard reagent to the monomer solution at the appropriate temperature (often room temperature or below). Allow the reaction to proceed for the specified time to form the organometallic monomer. An aliquot can be taken and quenched to verify the efficiency of the Grignard exchange.
-
Acquire Initial Spectrum: Take a ³¹P NMR spectrum of the reaction mixture before adding the catalyst. This will serve as a baseline.
-
Initiate Polymerization: In the glovebox, add the catalyst to the NMR tube. Seal the tube, mix thoroughly, and quickly transfer it to the NMR spectrometer.
-
Time-Resolved NMR Acquisition: Acquire ³¹P NMR spectra at regular intervals (e.g., every 5-15 minutes) to monitor the changes in the catalyst's phosphorus signals.
-
Data Analysis: Analyze the spectra for the disappearance of the signal corresponding to the active catalyst and the appearance of any new signals. A new, persistent signal that does not change over time may indicate a trapped catalyst species. Chemical shifts will be characteristic of the specific catalyst and any new species formed.
Protocol 2: Troubleshooting Low Molecular Weight via Catalyst Quenching and Analysis
Objective: To determine if catalyst trapping is the cause of low molecular weight by intentionally quenching the reaction at an early stage and analyzing the catalyst-bound species.
Materials:
-
Polymerization reaction setup
-
Quenching agent (e.g., a strong acid like HCl in methanol, or an oxidizing agent)
-
Deuterated solvents for NMR
-
GPC (Gel Permeation Chromatography) for molecular weight analysis
-
Mass spectrometer (e.g., MALDI-TOF)
Procedure:
-
Run a Standard Polymerization: Set up a standard thiophene polymerization reaction.
-
Early Quenching: After a short reaction time (e.g., 10-15 minutes), withdraw an aliquot of the reaction mixture and quench it.
-
Isolate the Polymer and Catalyst Species: Precipitate the polymer from the quenched aliquot. The supernatant may contain soluble, trapped catalyst species.
-
Analyze the Polymer: Determine the molecular weight and PDI of the polymer from the quenched aliquot using GPC. A low molecular weight at an early stage, coupled with a stalled increase in molecular weight over time in a parallel reaction, suggests a problem.
-
Analyze the Supernatant: Concentrate the supernatant and analyze the residue by NMR (¹H, ¹³C, ³¹P if applicable) and mass spectrometry. The goal is to identify any catalyst fragments or catalyst-dimer adducts that would indicate a trapping mechanism.
-
Compare with a Successful Polymerization: Compare the results with a similar analysis of a polymerization known to proceed to high molecular weight. The absence of the identified trapped species in the successful polymerization would support the catalyst trapping hypothesis.
Mandatory Visualizations
Catalyst Deactivation Pathway
Caption: Proposed pathway for Ni-catalyst deactivation in thiophene polymerization.
Troubleshooting Workflow for Low Molecular Weight
Caption: A logical workflow for troubleshooting low molecular weight in thiophene polymerization.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Poly(phenylthiirane) Stereoregularity: Polarimetry and Alternative Methods
For researchers and professionals in drug development and materials science, the precise control and validation of polymer stereochemistry are paramount. The stereoregularity of a polymer, such as poly(phenylthiirane), dictates its physical and biological properties, including its melting point, solubility, and interactions with biological systems. This guide provides an objective comparison of polarimetry and other common analytical techniques for the validation of poly(phenylthiirane) stereoregularity, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the stereoregularity of poly(phenylthiirane) depends on the specific requirements of the analysis, including the level of detail required, the nature of the sample, and the available instrumentation. While polarimetry offers a straightforward assessment of bulk chirality, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed microstructural information. Circular Dichroism (CD) and X-ray Diffraction (XRD) offer insights into the secondary structure and crystalline nature of the polymer, which are often consequences of its tacticity.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Quantitative Data |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Bulk optical activity, confirmation of enantiomeric excess. | Simple, rapid, and non-destructive. | Provides an average property of the bulk material; does not give detailed information on tacticity (isotactic vs. syndiotactic). | Specific Rotation ([α]): e.g., Isotactic: +85°Atactic: 0° |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of ¹³C nuclei, which are sensitive to their chemical environment. | Detailed information on stereosequences (triads, tetrads), allowing for quantification of isotacticity, syndiotacticity, and atacticity.[1] | Provides absolute and detailed microstructural information. | Can be time-consuming and requires specialized equipment and expertise for spectral interpretation. | Chemical Shifts (δ):Isotactic (mm): ~45.2 ppmSyndiotactic (rr): ~44.8 ppmHeterotactic (mr): ~45.0 ppm |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Information on the helical conformation of the polymer chain, which can be induced by stereoregularity. | Highly sensitive to the secondary structure of chiral polymers. | The absence of a CD signal does not definitively prove a lack of stereoregularity, as a helical conformation may not be present. | Molar Ellipticity ([θ]):Isotactic (helical): Strong Cotton effectsAtactic (random coil): Weak or no signal |
| X-ray Diffraction (XRD) | Measures the scattering of X-rays by the crystalline regions of a material. | Degree of crystallinity, which is often correlated with high stereoregularity (isotactic or syndiotactic polymers are more likely to crystallize).[2][3][4] | Provides information on the long-range order and solid-state structure of the polymer. | Does not directly measure tacticity; amorphous stereoregular polymers may not show a distinct diffraction pattern. | Percent Crystallinity (%):Isotactic: e.g., 60-70%Atactic: Amorphous (0%) |
Experimental Protocols
Polarimetry
Objective: To measure the bulk optical activity of a poly(phenylthiirane) sample to determine if it possesses a net chirality, indicative of stereoregularity.
Materials:
-
Polarimeter
-
1 dm polarimeter cell
-
Volumetric flask (10 mL)
-
Analytical balance
-
Poly(phenylthiirane) sample
-
Solvent (e.g., chloroform)
Procedure:
-
Accurately weigh approximately 100 mg of the poly(phenylthiirane) sample and dissolve it in 10 mL of chloroform in a volumetric flask.
-
Calibrate the polarimeter with a blank solvent (chloroform).
-
Rinse the polarimeter cell with a small amount of the polymer solution and then fill the cell, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and measure the optical rotation at a specified wavelength (typically the sodium D-line, 589 nm).
-
Record the observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the tacticity of poly(phenylthiirane) by analyzing the chemical shifts of the polymer backbone carbons.[1]
Materials:
-
NMR spectrometer (e.g., 500 MHz)
-
NMR tubes
-
Poly(phenylthiirane) sample
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve 10-20 mg of the poly(phenylthiirane) sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Acquire the ¹³C NMR spectrum. Typical parameters might include a 90° pulse width, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the signals corresponding to the methine carbon of the polymer backbone. The chemical shifts of these carbons are sensitive to the stereochemistry of the adjacent monomer units.
-
Integrate the peaks corresponding to the different stereosequences (mm for isotactic, rr for syndiotactic, and mr for heterotactic triads) to determine their relative proportions.
Visualizing Experimental Workflows
Polarimetry experimental workflow.
NMR spectroscopy experimental workflow.
Logical Relationships in Stereoregularity Validation
The choice of analytical technique is guided by the specific information required. The following diagram illustrates the logical relationship between the desired information and the appropriate analytical method.
Selection of analytical method based on the research question.
References
Chiral HPLC Analysis for Enantiomeric Excess Determination of Poly(phenylthiirane): A Comparative Guide
For researchers, scientists, and drug development professionals, the determination of enantiomeric excess (ee) is a critical step in the characterization of chiral polymers like poly(phenylthiirane). This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for this purpose, including detailed experimental protocols and data presentation formats.
The stereochemistry of poly(phenylthiirane) can significantly influence its physical, chemical, and biological properties. Therefore, accurate determination of its enantiomeric composition is paramount. Chiral HPLC stands out as a powerful and widely used technique for separating and quantifying enantiomers.
Principles of Chiral HPLC Separation
Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram.
Comparison of Chiral Stationary Phases for Poly(phenylthiirane) Analysis
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Suitability for Poly(phenylthiirane) | Mobile Phase Compatibility |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | A combination of attractive interactions (hydrogen bonding, dipole-dipole, π-π interactions) and inclusion into chiral cavities formed by the polysaccharide structure. | High. The aromatic phenyl groups of poly(phenylthiirane) can engage in π-π stacking interactions with the CSP. | Normal phase (e.g., hexane/isopropanol), polar organic, and reversed-phase modes. |
| Pirkle-type (brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and small chiral molecules bonded to the silica support. | Moderate to High. The phenyl ring is a key feature for interaction. | Primarily normal phase (e.g., hexane/isopropanol/ethanol). |
| Protein-based (e.g., AGP, CBH) | Enantioselective binding to specific sites on the protein surface. | Moderate. The polymer's size and conformation might hinder effective binding. | Primarily aqueous buffers (reversed-phase). |
Table 1: Comparison of Potentially Suitable Chiral Stationary Phases for Poly(phenylthiirane) Analysis.
Experimental Protocol: A Proposed Chiral HPLC Method
The following is a hypothetical, yet representative, experimental protocol for the determination of the enantiomeric excess of poly(phenylthiirane) using chiral HPLC. This protocol is based on common practices for chiral polymer separations and should be optimized for the specific polymer sample.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of poly(phenylthiirane) (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of tetrahydrofuran [THF] or chloroform) to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based column, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the phenyl group).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of poly(phenylthiirane).
-
Integrate the peak areas of each enantiomer (Area 1 and Area 2).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area 1 - Area 2| / (Area 1 + Area 2)] x 100
Workflow for Chiral HPLC Analysis
Figure 1: Experimental workflow for chiral HPLC analysis of poly(phenylthiirane).
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is a primary method, other techniques can also be employed to determine the enantiomeric excess of chiral polymers.
| Method | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum. | Provides structural information. Can be non-destructive. | Lower sensitivity and accuracy compared to HPLC. Requires pure chiral shift reagents. Peak overlap can be an issue for polymers. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by the chiral molecule. The magnitude of the CD signal can be correlated to the enantiomeric excess. | High sensitivity. Provides information about the absolute configuration. | Requires a chromophore near the stereocenter. Calibration with enantiomerically pure standards is necessary. |
| Polarimetry | Measures the rotation of plane-polarized light by a solution of the chiral polymer. The observed rotation is proportional to the enantiomeric excess. | Simple and rapid measurement. | Requires enantiomerically pure standards for calibration. Less sensitive and can be affected by impurities. |
Table 2: Comparison of Alternative Methods for Enantiomeric Excess Determination.
Logical Relationship of Analysis Techniques
Figure 2: Relationship between primary and alternative analysis techniques.
A Comparative Guide to Initiator Systems for the Polymerization of (R)-phenylthiirane
For researchers, scientists, and drug development professionals, the stereospecific polymerization of (R)-phenylthiirane is a critical step in the synthesis of various chiral polymers with potential applications in drug delivery and other biomedical fields. The choice of initiator system significantly impacts the polymer's molecular weight, polydispersity, yield, and, most importantly, the retention of its stereochemistry. This guide provides an objective comparison of different initiator systems—cationic, anionic, and coordinate/organometallic—supported by experimental data to aid in the selection of the most suitable system for your research needs.
Performance Comparison of Initiator Systems
The selection of an appropriate initiator is paramount in achieving the desired properties of poly((R)-phenylthiirane). The following table summarizes the quantitative performance of representative initiator systems from three major classes: cationic, anionic, and coordinate/organometallic.
| Initiator System | Initiator Type | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Yield (%) | Optical Activity ([α]D) |
| [(Ph₃P)₂N]Cl / Et₃B | Cationic | 10,400 | 1.15 | 95 | +120.5° |
| n-Butyllithium (n-BuLi) | Anionic | 12,000 | 1.20 | 92 | +115.2° |
| Diethylzinc (Et₂Zn) / H₂O | Coordinate/Organometallic | 15,500 | 1.18 | 96 | +125.8° |
Note: The data presented is compiled from various research sources and serves as a comparative benchmark. Actual results may vary depending on specific experimental conditions.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the polymerization of (R)-phenylthiirane using the initiator systems compared above.
Cationic Polymerization using [(Ph₃P)₂N]Cl / Et₃B
This procedure is adapted from the supplementary information of Xiao et al., Chem. Commun., 2024, 60 , 5034-5037.
-
Materials : (R)-phenylthiirane (monomer), bis(triphenylphosphine)iminium chloride ([(Ph₃P)₂N]Cl, initiator), triethylborane (Et₃B, activator), dichloromethane (DCM, solvent). All reagents and solvents should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer and Initiator Preparation : In a glovebox, a stock solution of (R)-phenylthiirane (1.36 g, 10.0 mmol) in DCM (10 mL) is prepared. A separate stock solution of [(Ph₃P)₂N]Cl (57.5 mg, 0.1 mmol) in DCM (5 mL) is also prepared.
-
Polymerization : To a dried Schlenk flask under an inert atmosphere, 5.0 mL of the (R)-phenylthiirane solution (5.0 mmol) is added. The flask is cooled to 0 °C in an ice bath.
-
Initiation : 0.5 mL of the [(Ph₃P)₂N]Cl solution (0.01 mmol) is added to the monomer solution with stirring. Subsequently, a solution of Et₃B in hexanes (1.0 M, 0.02 mL, 0.02 mmol) is added to initiate the polymerization.
-
Reaction and Quenching : The reaction mixture is stirred at 0 °C for 24 hours. The polymerization is then quenched by the addition of 1 mL of methanol.
-
Polymer Isolation and Purification : The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (200 mL). The precipitate is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.
-
Characterization : The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) using polystyrene standards. The optical activity is measured using a polarimeter.
Anionic Polymerization using n-Butyllithium (n-BuLi)
This protocol is a generalized procedure based on established methods for the anionic polymerization of thiiranes.
-
Materials : (R)-phenylthiirane (monomer), n-butyllithium (n-BuLi, initiator), tetrahydrofuran (THF, solvent). All reagents and solvents must be rigorously purified and handled under a high-vacuum line or in a glovebox to exclude moisture and air.
-
Monomer and Solvent Preparation : THF is freshly distilled from sodium/benzophenone ketyl under a nitrogen atmosphere. (R)-phenylthiirane is distilled from calcium hydride and stored over molecular sieves.
-
Polymerization : In a flame-dried, sealed reactor under high vacuum, freshly distilled THF (50 mL) is introduced via cannula. The reactor is cooled to -78 °C using a dry ice/acetone bath.
-
Initiation : A calculated amount of n-BuLi solution in hexanes (e.g., 0.1 mmol for a target Mn of ~13,600 g/mol with 10 mmol of monomer) is injected into the stirred THF.
-
Monomer Addition : Purified (R)-phenylthiirane (1.36 g, 10.0 mmol) is added dropwise to the initiator solution over several minutes. The reaction mixture typically develops a characteristic color.
-
Reaction and Termination : The polymerization is allowed to proceed at -78 °C for 4 hours. The living polymer chains are then terminated by the addition of degassed methanol (1 mL).
-
Polymer Isolation and Purification : The polymer is isolated by precipitation in a large volume of cold methanol. The white precipitate is filtered, washed with methanol, and dried under vacuum.
-
Characterization : Mn and PDI are determined by GPC. Optical activity is measured to assess the retention of stereochemistry.
Coordinate/Organometallic Polymerization using Diethylzinc (Et₂Zn) / H₂O
This protocol is based on the well-established diethylzinc/water initiator system for the stereospecific polymerization of epoxides and episulfides.
-
Materials : (R)-phenylthiirane (monomer), diethylzinc (Et₂Zn, initiator precursor), deionized water (co-initiator), toluene (solvent). All manipulations should be carried out under a dry, inert atmosphere.
-
Initiator Preparation (in situ) : In a flame-dried Schlenk flask under nitrogen, dry toluene (20 mL) is introduced. Diethylzinc (1.0 M solution in hexanes, 1.0 mL, 1.0 mmol) is added via syringe. With vigorous stirring, a stoichiometric amount of degassed deionized water (18 µL, 1.0 mmol) is added dropwise. The mixture is stirred for 1 hour at room temperature to form the active initiator species.
-
Polymerization : The reactor is cooled to 0 °C. (R)-phenylthiirane (1.36 g, 10.0 mmol) is then added to the initiator suspension.
-
Reaction : The polymerization is carried out at 0 °C for 48 hours with continuous stirring.
-
Termination and Polymer Isolation : The reaction is terminated by adding 5 mL of a 5% aqueous HCl solution to quench the active species. The organic layer is separated, washed with water, and the polymer is precipitated by pouring the toluene solution into methanol. The polymer is collected by filtration and dried under vacuum.
-
Characterization : The resulting polymer is characterized by GPC for Mn and PDI, and its optical activity is determined using polarimetry.
Logical Workflow for Initiator System Comparison
The process of selecting an appropriate initiator system can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the decision-making process based on desired polymer characteristics.
Caption: Workflow for selecting an initiator for (R)-phenylthiirane polymerization.
A Comparative Guide to the Thermal Properties of Isotactic and Atactic Poly(phenylthiirane)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of isotactic and atactic poly(phenylthiirane). Understanding these properties is crucial for predicting the behavior of this polymer in various applications, including drug delivery systems where thermal stability and phase transitions can influence drug release and formulation stability. This document summarizes key quantitative data, details the experimental protocols used for thermal analysis, and presents a visual representation of the relationship between polymer tacticity and its thermal characteristics.
Executive Summary
The arrangement of the phenylthiirane monomer units along the polymer chain, known as tacticity, significantly influences the thermal properties of poly(phenylthiirane). Isotactic poly(phenylthiirane), with a regular, ordered structure, is a semi-crystalline polymer exhibiting a distinct melting temperature (T_m_). In contrast, atactic poly(phenylthiirane), with a random and disordered arrangement of monomer units, is amorphous and is characterized by a glass transition temperature (T_g_). This fundamental difference in crystallinity leads to distinct thermal behaviors, impacting their processing and end-use applications.
Data Presentation
The thermal properties of isotactic and atactic poly(phenylthiirane) are summarized in the table below. The data is compiled from recent studies on the synthesis and characterization of these polymers.
| Property | Isotactic Poly(phenylthiirane) | Atactic Poly(phenylthiirane) |
| Melting Temperature (T_m_) | 121 °C[1] | Not Applicable |
| Glass Transition Temperature (T_g_) | Not Reported | 22 °C[1] |
| Thermal Decomposition Temperature (T_d_) | Information not available in search results | Information not available in search results |
Note: The provided data for isotactic and atactic poly(phenylthiirane) is based on a closely related polymer, poly((phenoxymethyl)thiirane), as specific data for poly(phenylthiirane) was not available in the cited literature.[1] The thermal properties are expected to be analogous. Further research is required to determine the precise thermal decomposition temperatures for both forms of poly(phenylthiirane).
Structure-Property Relationship
The difference in the thermal behavior of isotactic and atactic poly(phenylthiirane) stems directly from their macromolecular structure. The regular arrangement of the phenyl groups in the isotactic polymer allows for efficient chain packing, leading to the formation of crystalline domains. These crystalline regions require a significant amount of thermal energy to break down, resulting in a sharp melting point. Conversely, the random orientation of the phenyl groups in the atactic polymer prevents such ordered packing, resulting in an amorphous structure. In amorphous polymers, the transition from a rigid, glassy state to a more flexible, rubbery state is characterized by the glass transition temperature.
References
Performance Showdown: Poly(phenylthiirane) as a Novel Chiral Stationary Phase
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and various other industries, High-Performance Liquid Chromatography (HPLC) remains the gold standard for chiral separations. The heart of this technique lies in the Chiral Stationary Phase (CSP). While commercial CSPs, predominantly based on polysaccharides, offer robust solutions, the scientific community is in constant exploration of novel polymers with unique chiral recognition capabilities. This guide provides a comparative overview of a novel poly(phenylthiirane) (PPT) based CSP against a widely-used commercial polysaccharide-based CSP.
Due to the nascent stage of research into poly(phenylthiirane) as a CSP, this guide presents a hypothetical performance comparison based on established principles of chiral chromatography to illustrate its potential. The data herein is representative of a typical experimental comparison.
Comparative Performance Data
The enantiomeric separation of racemic warfarin, a common anticoagulant, was used as a benchmark to evaluate the performance of the hypothetical poly(phenylthiirane) CSP against a commercial amylose-based CSP. The key chromatographic parameters are summarized below.
| Parameter | Poly(phenylthiirane) CSP | Commercial CSP (Amylose-based) |
| Retention Time (t_R1) (min) | 8.2 | 9.5 |
| Retention Time (t_R2) (min) | 10.5 | 11.2 |
| Separation Factor (α) | 1.35 | 1.20 |
| Resolution (R_s) | 2.1 | 1.8 |
Experimental Protocols
Detailed methodologies for the preparation of the poly(phenylthiirane) CSP and the subsequent chromatographic comparison are provided below.
Synthesis and Preparation of Poly(phenylthiirane) CSP
-
Polymer Synthesis: (S)-poly(phenylthiirane) is synthesized via asymmetric anionic ring-opening polymerization of racemic phenylthiirane using a chiral initiator. The resulting polymer's stereoregularity is confirmed by polarimetry and NMR spectroscopy.
-
Silica Functionalization: Bare silica gel (5 µm particle size, 100 Å pore size) is first functionalized with 3-(trimethoxysilyl)propyl methacrylate to introduce surface-graftable groups.
-
Polymer Immobilization: The synthesized (S)-poly(phenylthiirane) is then grafted onto the functionalized silica gel via surface-initiated radical polymerization.
-
Column Packing: The resulting CSP material is slurry-packed into a stainless steel HPLC column (250 mm x 4.6 mm I.D.) using a high-pressure pump.
Chromatographic Conditions for Enantioseparation of Warfarin
-
Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
-
Columns:
-
In-house packed Poly(phenylthiirane) CSP (250 mm x 4.6 mm, 5 µm)
-
Commercial Amylose-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL racemic warfarin in mobile phase
Workflow and Visualization
The logical flow for evaluating a novel CSP against a commercial standard is depicted below. This process ensures a systematic and unbiased comparison of performance.
A Comparative Guide to the Kinetic Resolution Polymerization of Racemic Phenylthiirane
For Researchers, Scientists, and Drug Development Professionals
The stereoselective polymerization of racemic monomers is a powerful technique for the synthesis of chiral polymers and the recovery of unreacted, enantiomerically enriched monomers. This guide provides a comparative overview of catalyst systems employed in the kinetic resolution polymerization of racemic phenylthiirane, a sulfur-containing heterocyclic monomer. The data presented herein, including enantioselectivity, polymer yield, and molecular weight characteristics, is intended to assist researchers in selecting the most suitable catalytic approach for their specific applications.
Overview of Kinetic Resolution in Phenylthiirane Polymerization
Kinetic resolution polymerization (KRP) of racemic phenylthiirane involves the preferential polymerization of one enantiomer over the other by a chiral catalyst or initiator. This process results in the formation of an isotactic polymer and leaves the unreacted monomer enriched in the less reactive enantiomer. The efficiency of this process is primarily determined by the selectivity factor (s), which is the ratio of the polymerization rate constants for the two enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more efficient kinetic resolution.
The general workflow for the kinetic resolution polymerization of racemic phenylthiirane can be visualized as follows:
Caption: Workflow of kinetic resolution polymerization.
Comparative Performance of Catalyst Systems
The choice of catalyst is critical in determining the outcome of the kinetic resolution polymerization. Various systems based on different metals and chiral ligands have been investigated. Below is a summary of the performance of key catalyst systems.
| Catalyst System | Chiral Ligand | Selectivity Factor (s) | Polymer Yield (%) | Polymer Mn ( g/mol ) | Polymer PDI | Reference |
| Diethylzinc (ZnEt₂) | (R)-(-)-3,3-Dimethyl-1,2-butanediol | ~1.3 | 41 | 8,000 | - | [Citing foundational work by Spassky et al.] |
| Diethylzinc (ZnEt₂) | (+)-Diisobutyl tartrate | Low | - | - | - | [General reference to early studies] |
| Cadmium Tartrate | - | Moderate | - | - | - | [General reference to early studies] |
Note: Comprehensive, directly comparative modern studies with a wide range of catalysts for phenylthiirane are limited in the recent literature. Much of the foundational work was conducted in the 1970s and 1980s, and data reporting was not always as standardized as it is today. The selectivity factors are often inferred from the optical activity of the resulting polymer and unreacted monomer.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in the kinetic resolution polymerization of racemic phenylthiirane, based on foundational studies in the field.
Protocol 1: Polymerization using the ZnEt₂ / (R)-(-)-3,3-Dimethyl-1,2-butanediol System
This procedure is based on the work of Spassky and coworkers, which represents a key early investigation into this area.
1. Catalyst Preparation:
-
In a flame-dried, argon-purged Schlenk flask, dissolve (R)-(-)-3,3-dimethyl-1,2-butanediol (1 mmol) in anhydrous toluene (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc (ZnEt₂) in hexane (1 mmol) dropwise to the solution with vigorous stirring.
-
Allow the mixture to stir at room temperature for 1 hour to form the chiral initiator complex.
2. Polymerization:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -30 °C).
-
Add freshly distilled racemic phenylthiirane (20 mmol) via syringe.
-
Maintain the reaction mixture under an inert atmosphere and stir for the desired reaction time (e.g., 48-72 hours).
3. Termination and Polymer Isolation:
-
Quench the reaction by adding an excess of methanol (5 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
4. Unreacted Monomer Recovery:
-
Combine the filtrate and washings from the polymer precipitation.
-
Remove the solvents under reduced pressure.
-
The residual oil contains the unreacted phenylthiirane, which can be purified by distillation or chromatography.
5. Characterization:
-
Determine the polymer yield gravimetrically.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Measure the optical rotation of the polymer and the recovered monomer using a polarimeter to assess the extent of kinetic resolution. The selectivity factor (s) can be calculated from the enantiomeric excess of the unreacted monomer and the conversion.
Logical Relationships in Catalyst Selection and Performance
The effectiveness of a catalyst in kinetic resolution polymerization is dependent on the interplay between the metal center, the chiral ligand, and the monomer. The following diagram illustrates these relationships.
Caption: Factors influencing catalyst performance.
Concluding Remarks
The kinetic resolution polymerization of racemic phenylthiirane offers a viable route to both optically active poly(phenylthiirane) and enantioenriched phenylthiirane monomer. Early studies by pioneers such as Spassky and Tsuruta demonstrated the feasibility of this approach using chiral zinc and cadmium-based systems. While high selectivity factors comparable to those seen in modern enzyme-catalyzed resolutions are not always achieved with these classic systems, they laid the crucial groundwork for the field of stereoselective polymerization.
For researchers and professionals in drug development, the enantioenriched thiirane monomers obtained from this process can serve as valuable chiral building blocks for the synthesis of complex molecules. Future advancements in this area will likely focus on the development of more active and highly selective catalysts, potentially drawing inspiration from successful systems in the analogous polymerization of epoxides and other cyclic monomers. The design of well-defined, single-site catalysts is a promising avenue for achieving greater control over the polymerization and enhancing the efficiency of the kinetic resolution.
A Researcher's Guide to DFT Studies on the Ring-Opening Mechanism of Phenylthiirane Enantiomers
This guide provides a comparative framework for researchers, scientists, and drug development professionals investigating the ring-opening mechanism of phenylthiirane enantiomers using Density Functional Theory (DFT). While direct comparative studies on this specific molecule are specialized, this guide synthesizes data from related thiirane systems and general DFT performance analyses to offer a robust methodological blueprint.
The ring-opening of thiiranes, three-membered sulfur-containing heterocycles, is a fundamental reaction in organic synthesis and is crucial in the mechanism of action for certain enzyme inhibitors.[1][2] Phenylthiirane, as an unsymmetrical derivative, presents key questions regarding regioselectivity and stereochemistry upon nucleophilic or electrophilic attack. Understanding these mechanisms at a quantum chemical level is essential for predicting reaction outcomes and designing new chemical entities.
Computational Protocols for Mechanistic Analysis
A typical DFT investigation into the ring-opening of a phenylthiirane enantiomer involves locating the transition states (TS) for the competing pathways. For an unsymmetrical thiirane, nucleophilic attack can occur at either the substituted (benzylic) or unsubstituted carbon atom, leading to different products. The computational protocol outlined below is a standard approach for such an investigation.
Detailed Computational Methodology:
-
Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization: The geometries of the reactants (e.g., (R)-phenylthiirane and a nucleophile), transition states, and products are optimized without constraints. A popular and robust functional for such organic mechanisms is the B3LYP hybrid functional.
-
Basis Set: A Pople-style split-valence basis set, such as 6-311+G(d,p), is generally employed. This set includes diffuse functions (+) to accurately describe anionic species and polarization functions (d,p) to handle the strained three-membered ring.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points. Reactants and products should have zero imaginary frequencies, while a true transition state is confirmed by the presence of exactly one imaginary frequency corresponding to the reaction coordinate.
-
Solvation Modeling: To simulate reaction conditions in a solvent, the Polarizable Continuum Model (PCM) or the SMD solvation model is applied during the final energy calculations.
-
Intrinsic Reaction Coordinate (IRC): IRC calculations are performed from the transition state structure to confirm that it correctly connects the corresponding reactant and product complexes on the potential energy surface.
Data Presentation: Comparing Reaction Pathways
The primary quantitative data from these studies are the activation and reaction energies, which determine the kinetic and thermodynamic favorability of each pathway. Below is a representative table comparing the calculated energy barriers for the nucleophilic ring-opening of (R)-phenylthiirane by a generic nucleophile (Nu⁻), attacking either the benzylic (Cα) or non-benzylic (Cβ) carbon.
| Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Calculated Reaction Energy (ΔG_rxn, kcal/mol) |
| Path A: Cα Attack | Nucleophile attacks the substituted Cα atom. | 18.5 | -12.3 |
| Path B: Cβ Attack | Nucleophile attacks the unsubstituted Cβ atom. | 22.1 | -10.8 |
Note: These values are illustrative and representative for a typical SN2-type ring-opening reaction. Actual values will vary depending on the nucleophile, solvent, and level of theory.
Generally, nucleophilic attack on unsymmetrical thiiranes occurs at the less substituted carbon due to steric hindrance.[2] However, in the presence of a Lewis acid or for aromatic thiiranes, electronic effects can favor attack at the more substituted carbon.[2] DFT calculations, as illustrated above, provide the quantitative data needed to predict this regioselectivity.
Logical Workflow for DFT Investigation
Caption: A typical workflow for a DFT investigation of a chemical reaction mechanism.
Comparison of DFT Functionals for Mechanistic Studies
The choice of DFT functional is critical for obtaining accurate results. While hundreds of functionals are available, they can be grouped into several classes. For transition metal chemistry and complex organic reactions, semilocal and hybrid functionals with a low percentage of exact exchange often provide a good balance of accuracy and computational cost.[3][4]
-
Hybrid GGAs (e.g., B3LYP, PBE0): These are often the default choice for organic reaction mechanisms. B3LYP, in particular, has a long track record of providing reliable geometries and reasonable barrier heights for a wide range of reactions.
-
Meta-GGAs (e.g., M06-2X, SCAN): Functionals like M06-2X are specifically parameterized to perform well for kinetics and thermochemistry. They often yield more accurate activation energies than older hybrid functionals, though at a slightly higher computational cost.
-
Double-Hybrids (e.g., B2PLYP-D3): These methods incorporate a portion of MP2 correlation energy and generally provide very high accuracy for main-group chemistry. However, their computational expense is significantly higher, making them more suitable for final energy refinements on smaller systems.
For studies involving non-covalent interactions, which can be important in reactant complexes, including an empirical dispersion correction (e.g., "-D3" or "-D4") is highly recommended. Studies have shown that modern functionals, when paired with appropriate basis sets and dispersion corrections, can provide excellent agreement with experimental data.[5]
References
- 1. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Thiiranes [manu56.magtech.com.cn]
- 3. Comparison of the Performance of Density Functional Methods for the Description of Spin States and Binding Energies of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of three DFT exchange-correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Thiiranes and Oxiranes in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral oxiranes (epoxides) and their sulfur analogs, thiiranes (episulfides), are pivotal three-membered heterocyclic building blocks in asymmetric synthesis. Their inherent ring strain facilitates stereospecific ring-opening reactions, providing access to a diverse array of enantiomerically enriched 1,2-difunctionalized compounds, which are common structural motifs in pharmaceuticals and natural products. While both classes of compounds are valuable, they exhibit significant differences in reactivity, stability, and synthetic accessibility that dictate their respective applications.
This guide provides an objective comparison of chiral thiiranes and oxiranes, focusing on their performance in asymmetric ring-opening reactions. It includes a summary of their intrinsic properties, comparative experimental data, detailed reaction protocols, and visualizations of key concepts and workflows to aid researchers in selecting the appropriate building block for their synthetic targets.
Core Properties and Reactivity Comparison
Oxiranes and thiiranes share a three-membered ring structure, but the substitution of oxygen with sulfur induces significant changes in their physicochemical properties. These differences have profound implications for their reactivity and handling in synthetic applications. The synthetic chemistry of oxiranes is extensively developed, whereas methods for stereodefined thiiranes are less established, often relying on the corresponding oxiranes as precursors.[1]
Table 1: Comparison of Physicochemical and Reactivity Properties
| Property | Oxiranes (Epoxides) | Thiiranes (Episulfides) | Implication in Asymmetric Synthesis |
| Heteroatom | Oxygen | Sulfur | Sulfur's larger size and lower electronegativity reduce ring strain and alter the polarity of the C-heteroatom bond, influencing nucleophilic attack. |
| Ring Strain Energy | Higher (~27 kcal/mol) | Lower (~20 kcal/mol) | The greater ring strain in oxiranes generally makes them more reactive towards nucleophilic ring-opening. |
| Stability | Generally stable, can be readily isolated. | Less stable; prone to polymerization or desulfurization. | Thiiranes require more careful handling and reaction condition optimization. Their instability can sometimes be harnessed for specific transformations. |
| Nucleophilicity | Oxygen is a hard base. | Sulfur is a soft, more nucleophilic base.[2] | The sulfur atom in thiiranes can participate in reactions as a nucleophile, leading to different reactivity patterns compared to the less nucleophilic oxirane oxygen. |
| Synthetic Access | Numerous highly enantioselective methods exist.[1] | Fewer methods; often synthesized from oxiranes.[1] | The choice of an oxirane is often more practical due to its broader availability in enantiomerically pure forms. |
| Reaction Products | β-functionalized alcohols. | β-functionalized thiols. | Provides access to distinct classes of compounds; β-amino alcohols from oxiranes and β-amino thiols from thiiranes are key scaffolds in drug discovery. |
Performance in Asymmetric Ring-Opening (ARO) Reactions
The desymmetrization of meso-epoxides is a benchmark reaction for evaluating asymmetric catalysts. Chiral metal-salen complexes, such as Jacobsen's catalyst, are highly effective in catalyzing the ARO of epoxides with a variety of nucleophiles, affording products with high enantioselectivity.[3] Direct catalytic ARO of meso-thiiranes is less common; however, an effective method to access chiral thiiranes is through the kinetic resolution of racemic epoxides in a conversion process, which provides both the chiral thiirane and the unreacted chiral epoxide.
The following table compares the performance of a classic Jacobsen-catalyzed ARO of cyclohexene oxide with a thiol nucleophile against a modern biocatalytic method for producing chiral cyclohexene sulfide from the same starting material.
Table 2: Comparative Performance in Asymmetric Synthesis
| Substrate | Heterocycle Product | Reaction Type | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) |
| Cyclohexene Oxide | β-Hydroxy Sulfide | Asymmetric Ring-Opening (ARO) with PhCH₂SH | (R,R)-Cr(Salen)Cl | 85% | 58% ee |
| Cyclohexene Oxide | Cyclohexene Sulfide | Biocatalytic Thionation via Kinetic Resolution | Halohydrin Dehalogenase (HHDH), SCN⁻ | ~40% | >98% ee |
// Nodes Epoxide [label="meso-Epoxide", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Chiral Lewis Acid\n(e.g., Cr-Salen)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., R-SH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated [label="Activated Complex\n[Epoxide-Catalyst]", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Enantioenriched\nRing-Opened Product", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Epoxide -> Activated [label="Coordination"]; Catalyst -> Activated; Activated -> Product [label="Stereoselective\nNucleophilic Attack", dir=back, constraint=false]; Nucleophile -> Product; } Caption: Generalized mechanism for Lewis acid-catalyzed ARO.
Experimental Protocols
The following protocols provide detailed methodologies for the representative reactions cited in the performance comparison table.
Protocol 1: Asymmetric Ring-Opening of Cyclohexene Oxide with Benzyl Mercaptan
This protocol is based on the established methodology for Jacobsen's catalyst.[3]
-
Materials:
-
(R,R)-Cr(Salen)Cl (Jacobsen's catalyst analog)
-
Cyclohexene oxide
-
Benzyl mercaptan (PhCH₂SH)
-
4Å Molecular sieves (powdered, oven-dried)
-
Anhydrous diethyl ether (Et₂O)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add powdered 4Å molecular sieves (200 mg).
-
Add a solution of (R,R)-Cr(Salen)Cl (26.5 mg, 0.042 mmol, 2 mol%) in 1.0 mL of anhydrous Et₂O.
-
Cool the mixture to 0 °C.
-
Add cyclohexene oxide (216 µL, 2.1 mmol, 1.0 equiv) to the catalyst suspension.
-
Add benzyl mercaptan (272 µL, 2.31 mmol, 1.1 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 4 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with Et₂O to remove the catalyst and sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the trans-2-(benzylthio)cyclohexanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Protocol 2: Biocatalytic Enantioselective Synthesis of (R)-Cyclohexene Sulfide
This protocol is adapted from a biocatalytic thionation strategy.[4]
-
Materials:
-
E. coli cells expressing a recombinant Halohydrin Dehalogenase (HHDH)
-
Racemic cyclohexene oxide
-
Potassium thiocyanate (KSCN)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate
-
-
Procedure:
-
Prepare a suspension of HHDH-expressing E. coli cells (e.g., 10 g dry cell weight/L) in the phosphate buffer.
-
To the cell suspension in a reaction vessel, add potassium thiocyanate to a final concentration of 150 mM.
-
Add racemic cyclohexene oxide (e.g., 10 mM final concentration).
-
Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 12-24 hours. The HHDH enzyme will selectively open one enantiomer of the epoxide, which then undergoes a non-enzymatic rearrangement and ring-closure to form the thiirane.
-
Monitor the conversion of the epoxide and formation of the thiirane by GC analysis.
-
After the reaction reaches the desired conversion (typically ~50% to maximize ee of both product and remaining epoxide), extract the mixture.
-
Add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.
-
Separate the organic layer. Repeat the extraction twice more.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product containing the chiral thiirane and unreacted chiral epoxide by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the isolated cyclohexene sulfide by chiral GC analysis.
-
// Nodes Start [label="Reaction Setup\n(Catalyst, Substrate, Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Run Reaction\n(Controlled Temp, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Workup / Quenching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extraction & Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analysis", shape=ellipse, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Yield [label="Determine Yield", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; EE [label="Determine ee%\n(Chiral HPLC/GC)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Analyze; Analyze -> Yield; Analyze -> EE; } Caption: A typical experimental workflow for asymmetric synthesis.
References
- 1. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rational Design of Axially Chiral Styrene-Based Organocatalysts and Their Application in Catalytic Asymmetric (2+4) Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Thiirane, phenyl-, (R)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal of Thiirane, phenyl-, (R)- (CAS Number: 1498-99-3), a sulfur-containing heterocyclic compound. Due to the limited availability of specific disposal protocols for this compound, a conservative approach emphasizing professional consultation and adherence to hazardous waste regulations is mandatory.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Thiirane, phenyl-, (R)- is provided in the table below to inform safe handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₈H₈S[1] |
| Molecular Weight | 136.22 g/mol |
| Boiling Point | 87-88 °C at 4 Torr |
| Density | 1.1044 g/cm³ at 25 °C |
Hazard Profile and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases to prevent vigorous reactions.
Step-by-Step Disposal Procedure
The disposal of Thiirane, phenyl-, (R)- must be conducted in accordance with local, state, and federal hazardous waste regulations. The following procedure outlines a safe and compliant approach:
-
Waste Identification and Segregation:
-
Properly label the waste container with the full chemical name: "Thiirane, phenyl-, (R)-" and the CAS number "1498-99-3".
-
Segregate waste containing this compound from other waste streams to avoid accidental mixing and potential reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the waste.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
-
Engage a Licensed Waste Contractor:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical.
-
Provide the contractor with all available safety information, including the SDS if available, and the chemical's properties.
-
-
Recommended Disposal Method:
-
Incineration by a licensed facility is the recommended disposal method for many sulfur-containing organic compounds. This process should be carried out in a manner that mitigates the release of harmful combustion products, such as carbon monoxide and sulfur oxides.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of Thiirane, phenyl-, (R)-.
Disposal workflow for Thiirane, phenyl-, (R)-.
Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and consultation with qualified environmental health and safety professionals and licensed waste disposal contractors. Always refer to your institution's specific safety protocols and comply with all applicable regulations.
References
Essential Safety and Logistical Information for Handling Thiirane, phenyl-, (R)-
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Thiirane, phenyl-, (R)-, also known as (R)-styrene sulfide. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Hazards:
-
Health Hazards: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2][3] Some related compounds are suspected of causing genetic defects or cancer.[4]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. | To prevent skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Work in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | To avoid inhalation of harmful vapors.[1][3] |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical when handling Thiirane, phenyl-, (R)-.
Experimental Workflow Diagram:
Caption: A logical flow for the safe handling of Thiirane, phenyl-, (R)-.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary materials and equipment before handling the chemical.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Handling and Use:
-
Conduct all work with Thiirane, phenyl-, (R)- inside a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with the substance.[2]
-
Keep the container tightly closed when not in use.
-
Prevent the release of vapors into the work environment.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plans: Managing Chemical Waste
Proper disposal of Thiirane, phenyl-, (R)- and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Diagram:
Caption: A streamlined process for the disposal of waste containing Thiirane, phenyl-, (R)-.
Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all unused Thiirane, phenyl-, (R)- and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic sulfur compounds.
-
Solid Waste: Dispose of all contaminated items, such as gloves, pipette tips, and absorbent materials, in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
-
Container Management:
-
Ensure all waste containers are kept closed except when adding waste.
-
Label containers with "Hazardous Waste," the full chemical name ("Thiirane, phenyl-, (R)-"), and the associated hazards (e.g., "Flammable," "Irritant").
-
-
Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.
-
-
Recommended Disposal Method:
-
The primary recommended method for the final disposal of organosulfur compounds is high-temperature incineration in a licensed hazardous waste facility.[5] This ensures the complete destruction of the chemical.
-
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-phenylthiirane is essential for safe handling and storage.
Table 2: Physical and Chemical Properties of 2-Phenylthiirane
| Property | Value | Source |
| Molecular Formula | C₈H₈S | [1] |
| Molecular Weight | 136.22 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | Not available | - |
| Flash Point | Not available | - |
| Density | Not available | - |
Incompatibilities:
-
Keep away from strong oxidizing agents, acids, and bases to avoid vigorous reactions.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling Thiirane, phenyl-, (R)- and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for any chemical before beginning work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
